4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Description
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Properties
IUPAC Name |
(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCLSTURONLRIB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-78-4, 120407-73-0 | |
| Record name | (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Introduction: The Significance of Trifluoromethylated Enones
In the landscape of modern drug discovery and materials science, fluorine-containing molecules hold a place of exceptional importance. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic scaffolds can dramatically alter key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable fluorinated building blocks, α,β-unsaturated trifluoromethyl ketones, such as this compound, are particularly noteworthy.
This class of compounds merges the unique electronic properties of the CF₃ group with the versatile reactivity of an enone system (a conjugated alkene and ketone). The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the entire conjugated system. This makes them powerful intermediates for synthesizing complex heterocyclic compounds, which are foundational to many pharmaceutical agents. For instance, the closely related analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a documented precursor for trifluoromethyl-substituted pyrazoles, thiophenes, and furans, and has been utilized in a synthetic approach to the COX-2 inhibitor Celebrex®[1].
This guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively published, we will leverage data from its lower alkyl chain analogue, the ethoxy variant, to draw scientifically grounded predictions. Furthermore, we will provide detailed, field-proven experimental protocols for the empirical determination and characterization of these properties, offering researchers and drug development professionals a robust framework for their work.
Molecular and Structural Properties
This compound is a fluorinated organic compound featuring a core butenone structure. Its key functional groups include a trifluoromethyl group (-CF₃), a ketone (C=O), a carbon-carbon double bond (C=C), and a butoxy ether (-O-CH₂CH₂CH₂CH₃).
-
Molecular Formula: C₈H₁₁F₃O₂[2]
-
Molecular Weight: 196.17 g/mol [2]
-
Canonical SMILES: CCCCOC=CC(=O)C(F)(F)F
-
IUPAC Name: this compound
The molecule's structure is defined by the interplay of these groups. The trifluoromethyl group, being a powerful electron-withdrawing entity, significantly polarizes the adjacent carbonyl group. This effect extends through the conjugated π-system of the double bond, influencing the electron density at the β-carbon. The butoxy group, an electron-donating ether, modulates this electronic profile. This electronic push-pull system is central to the compound's reactivity and spectroscopic signature.
Physicochemical Data Summary
Comprehensive experimental data for this compound is limited in publicly available literature. However, we can predict its properties with a high degree of confidence by analyzing the well-documented data of its close analogue, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, and applying fundamental chemical principles. The primary difference is the extension of the alkyl ether chain from ethyl to butyl, which predictably increases molecular weight and strengthens intermolecular van der Waals forces.
| Property | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogue) | This compound (Target) | Scientific Rationale for Prediction |
| Molecular Weight | 168.11 g/mol [][4] | 196.17 g/mol [2] | Direct calculation from molecular formula. |
| Appearance | Colorless to Light Yellow Liquid[5][6] | Colorless to Light Yellow Liquid | The core chromophore is identical; appearance should be similar. |
| Boiling Point | 51-53 °C @ 12 mmHg[4][6] | Predicted: > 53 °C @ 12 mmHg | Increased carbon chain length leads to stronger van der Waals forces, requiring more energy for the phase transition.[7] |
| Density | 1.18 g/mL at 25 °C[8] | Predicted: Slightly lower than 1.18 g/mL | The addition of a less dense hydrocarbon tail (butoxy vs. ethoxy) relative to the dense trifluoromethyl ketone head should slightly decrease the overall density. |
| Refractive Index | n20/D 1.406[6] | Predicted: ~1.40-1.41 | Refractive index is related to polarizability. The larger electron cloud of the butyl group will slightly increase polarizability. |
| Solubility | Soluble in common organic solvents | Predicted: High solubility in organic solvents, low in water | The longer butyl chain increases the non-polar character, further decreasing aqueous solubility while maintaining or enhancing solubility in non-polar organic solvents like hexanes, ethers, and chlorinated solvents. |
Spectroscopic Characterization Profile
The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a benchmark for analytical validation.
Caption: Relationship between molecular structure and key spectroscopic outputs.
¹⁹F NMR Spectroscopy
Given that the three fluorine atoms are chemically equivalent within the trifluoromethyl group, the ¹⁹F NMR spectrum is expected to be simple and diagnostic.
-
Expected Chemical Shift: A single, sharp peak. Trifluoromethyl ketones typically exhibit signals in a well-defined region of the ¹⁹F NMR spectrum. The exact position will be influenced by the conjugated system, but referencing similar structures is key.[9][10]
¹H NMR Spectroscopy
The proton NMR will reveal the full aliphatic and vinylic structure.
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Butoxy Group:
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-CH₃ (Terminal Methyl): A triplet around 0.9-1.0 ppm.
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-CH₂- (Internal Methylenes): Two distinct multiplets in the range of 1.4-1.8 ppm.
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-O-CH₂- (Methylene adjacent to Oxygen): A triplet shifted downfield to approximately 3.8-4.0 ppm due to the deshielding effect of the oxygen atom.
-
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Vinylic Protons (-CH=CH-): Two doublets in the region of 6.0-8.0 ppm. The coupling constant (J-value) between them will be indicative of the double bond geometry (typically larger for trans isomers). The proton alpha to the carbonyl will be further downfield than the proton beta to it.
Infrared (FT-IR) Spectroscopy
FT-IR is ideal for identifying the key functional groups through their vibrational frequencies.[11]
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C=O Stretch: A very strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . Conjugation with the C=C double bond typically lowers the frequency from a standard ketone (~1715 cm⁻¹), but the electron-withdrawing CF₃ group increases it. The observed value will be a balance of these two effects.[12]
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C=C Stretch: A medium-intensity band around 1630-1650 cm⁻¹ .
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C-F Stretches: Multiple strong, complex absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ , are characteristic of the CF₃ group.[13]
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C-O Stretch: A strong band for the ether linkage will appear around 1200-1250 cm⁻¹ .
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C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data for structural confirmation.
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Molecular Ion (M⁺): A peak at m/z = 196.17 should be observable, confirming the molecular weight.
-
Key Fragmentation Patterns: Halogenated organic compounds often exhibit characteristic fragmentation.[14][15] Expect to see:
Experimental Protocols for Property Determination
To ensure scientific rigor, the physicochemical properties of novel or uncharacterized compounds must be determined empirically. The following protocols are designed to be self-validating and are based on established laboratory methods.
Boiling Point Determination via Thiele Tube Method
Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19][20] When the liquid is heated, air trapped in the inverted capillary expands and escapes, forming bubbles. As the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external pressure overcomes the internal vapor pressure, forcing the liquid back into the capillary, is the boiling point.[21] Recording the atmospheric pressure is critical as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination using the Thiele Tube.
Step-by-Step Methodology:
-
Preparation: Seal one end of a glass capillary tube using a flame.
-
Sample Loading: Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).
-
Assembly: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
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Attachment: Secure the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Setup: Clamp the thermometer and assembly inside a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[22] The design of the tube ensures even heat distribution via convection.
-
Observation: Watch for a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube. This indicates the temperature is just above the boiling point.
-
Cooling and Measurement: Remove the heat source. Carefully observe the capillary tube as the apparatus cools. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is the boiling point.
-
Validation: Record the ambient barometric pressure. For high accuracy, repeat the measurement two more times.
Qualitative Solubility Profiling
Causality: The principle "like dissolves like" governs solubility.[23] By systematically testing the compound's solubility in a range of solvents with varying polarities and pH, we can infer its overall polarity and identify any acidic or basic functional groups.[24] A compound dissolving in 5% NaOH suggests it is a weak acid, while solubility in 5% HCl indicates it is a base. Insolubility in all suggests a neutral, likely non-polar, compound.
Caption: Decision tree for systematic solubility classification.
Step-by-Step Methodology:
-
Solvent Series: Prepare test tubes containing 1 mL of the following solvents: Water, 5% NaOH(aq), 5% HCl(aq), and a representative organic solvent such as diethyl ether or hexane.
-
Sample Addition: To each test tube, add approximately 20-30 mg of this compound.[25]
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[26]
-
Observation: Observe each tube for signs of dissolution (a clear, homogenous solution). If the compound is insoluble, the mixture will appear cloudy, have suspended particles, or form a separate layer.
-
Classification:
-
Soluble in Water: The compound is polar.
-
Insoluble in Water, Soluble in 5% NaOH: The compound is a weak acid. (Unlikely for this structure).
-
Insoluble in Water, Soluble in 5% HCl: The compound is a base. (Unlikely for this structure).
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Insoluble in Water, NaOH, and HCl, but Soluble in Ether/Hexane: The compound is neutral and non-polar/moderately polar. This is the expected result for this compound.
-
References
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-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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PubMed. (1996, September 4). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Retrieved from [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) New Trifluoromethyl Ketones as Potent Inhibitors of. Retrieved from [Link]
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YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. Retrieved from [Link]
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Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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Protheragen. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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Chemsrc. (2025, August 25). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. Retrieved from [Link]
- (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
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ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]
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(2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
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YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
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Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Authored by: A Senior Application Scientist
Abstract
This compound is a fluorinated β-alkoxy-α,β-unsaturated ketone, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of a trifluoromethyl group, a conjugated enone system, and a flexible butoxy chain imparts unique reactivity, making it a valuable precursor for synthesizing various heterocyclic and fluorinated molecules.[1] Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectral data, supported by established principles and data from analogous structures, offering researchers a robust framework for analysis.
Molecular Structure and Spectroscopic Implications
The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signatures. Understanding these features is the first step in interpreting its spectral data.
-
Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly influences the electronic environment of the molecule. It is readily identified by ¹⁹F NMR and its strong, characteristic absorption bands in IR spectroscopy.
-
α,β-Unsaturated Ketone: The conjugated system comprising the carbonyl (C=O) and the alkene (C=C) functionalities lowers the energy of the π-orbitals, which affects their characteristic IR stretching frequencies.
-
Enol Ether System: The butoxy group attached to the β-carbon of the enone system creates an electron-rich double bond. The molecule exists predominantly as the more stable (E)-isomer due to steric considerations.[][3]
-
Butoxy Group: A flexible four-carbon alkyl chain providing characteristic signals in ¹H and ¹³C NMR spectroscopy.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, standardized protocols must be followed.
Sample Preparation and NMR Acquisition
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for non-polar to moderately polar organic compounds and has a simple, non-interfering residual solvent peak.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.
-
Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the structure (e.g., the ratio of the terminal CH₃ triplet to one of the vinylic doublets should be 3:1).
Infrared (IR) Spectroscopy Protocol
-
Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, a thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.
-
Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal or salt plates must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Validation: The presence of the very strong and characteristic C-F and C=O bands serves as an internal validation of the compound's key functional groups.
Mass Spectrometry (MS) Protocol
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via direct injection or through a Gas Chromatography (GC) interface, which also serves to confirm the purity of the sample.
-
Ionization: Use a standard electron energy of 70 eV. Rationale: This energy is sufficient to cause reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared across instruments.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways. The presence of fragments corresponding to the loss of CF₃ and butene provides strong corroborating evidence for the proposed structure.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of its structural features. ¹H and ¹³C NMR definitively map the molecular skeleton, ¹⁹F NMR confirms the trifluoromethyl group, IR spectroscopy identifies the key functional moieties, and MS provides molecular weight and fragmentation data. Together, these techniques offer a self-validating and comprehensive picture of the molecule, ensuring its identity and purity for applications in research and development.
References
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ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. Retrieved from [Link]
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Amanote Research. (n.d.). Detection and Spectral Analysis of Trifluoromethyl. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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ChemSynthesis. (2025). (3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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ACS Publications. (2015). Defluorinative Hydrophosphorylation of Trifluoromethylated Enones: Insight into the Roles of H-Phosphine Oxide. Retrieved from [Link]
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Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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precisionFDA. (n.d.). 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. Retrieved from [Link]
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MDPI. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link]
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FlavScents. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. Retrieved from [Link]
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MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]
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MDPI. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]
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Reaction Mechanisms of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one with Nucleophiles
An In-depth Technical Guide
Executive Summary
4-Butoxy-1,1,1-trifluorobut-3-en-2-one and its analogs, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), are exceptionally versatile building blocks in modern organic synthesis.[1][2] Their utility stems from a unique electronic profile, characterized by multiple electrophilic sites that are highly activated by a potent trifluoromethyl group. This guide provides an in-depth analysis of the reaction mechanisms between this class of β-alkoxyvinyl trifluoromethyl ketones and various nucleophiles. We will explore the underlying principles governing regioselectivity—primarily the competition between 1,2-direct addition and 1,4-conjugate addition—and the subsequent addition-elimination pathways. By synthesizing mechanistic theory with practical applications, particularly in the synthesis of trifluoromethyl-substituted heterocycles, this document serves as a technical resource for professionals leveraging these powerful synthons in pharmaceutical and materials science research.[3][4]
Introduction: The Unique Profile of a Trifluoromethylated Synthon
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] β-Trifluoromethylated enones are readily available and highly attractive building blocks for introducing this critical motif.[5] this compound belongs to the class of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, which are rendered exceptionally reactive by their distinct structural features.[6]
The molecule possesses two key electrophilic centers susceptible to nucleophilic attack:
-
The Carbonyl Carbon (C-2): A "hard" electrophilic center, typical of ketones.
-
The β-Olefinic Carbon (C-4): A "soft" electrophilic center, activated by conjugation with both the carbonyl and the powerful electron-withdrawing trifluoromethyl group.
This dual reactivity is the foundation of its synthetic versatility, allowing for carefully controlled and selective C-C and C-heteroatom bond formations. The butoxy group serves not only as an activating group but also as an excellent leaving group, facilitating addition-elimination sequences that are pivotal for synthesizing a diverse array of chemical structures.[1]
Core Mechanistic Pathways: A Tale of Two Electrophiles
The reaction outcome with a given nucleophile is dictated by the competition between attack at the C-2 (direct addition) and C-4 (conjugate addition) positions.[7][8] This regioselectivity can be largely rationalized by the Hard-Soft Acid-Base (HSAB) principle, where hard nucleophiles tend to react with the hard C-2 center and soft nucleophiles with the soft C-4 center.[7]
Three primary mechanistic routes are observed:
-
1,2-Direct Addition: The nucleophile attacks the carbonyl carbon. This pathway is generally favored by "hard" nucleophiles such as organolithium or Grignard reagents. The initial product is a tetrahedral alkoxide intermediate.
-
1,4-Conjugate Addition: The nucleophile attacks the β-carbon (C-4), generating a resonance-stabilized enolate intermediate. This is the preferred pathway for "soft" nucleophiles like thiols, amines, and Gilman cuprates.[7]
-
1,4-Conjugate Addition-Elimination: This is the most common and synthetically useful pathway for this substrate class. It begins with a 1,4-conjugate addition, followed by the elimination of the butoxide anion to regenerate the carbon-carbon double bond. The net result is the substitution of the butoxy group with the incoming nucleophile.
Caption: General reaction pathways for nucleophilic attack.
Reactions with Heteroatomic Nucleophiles: Gateway to Heterocycles
The most significant application of this compound is in the synthesis of trifluoromethyl-substituted heterocycles, which are privileged scaffolds in medicinal chemistry.[1][3][9]
Nitrogen Nucleophiles (Amines, Hydrazines)
Nitrogen nucleophiles react almost exclusively via the 1,4-addition-elimination pathway.
-
Primary and Secondary Amines: Reaction with amines leads to the formation of stable β-amino-α,β-unsaturated trifluoromethyl ketones (enaminones). These are versatile intermediates in their own right.
-
Hydrazines: This reaction is a classic and highly efficient method for constructing 5-trifluoromethylpyrazoles.[1][9] The mechanism involves an initial 1,4-addition-elimination to replace the butoxy group with the hydrazine, followed by an intramolecular cyclization (attack of the second nitrogen onto the carbonyl carbon) and subsequent dehydration to yield the aromatic pyrazole ring. This transformation is a key step in the synthesis of COX-2 inhibitors like Celecoxib.[1]
Caption: Mechanism of 5-trifluoromethylpyrazole synthesis.
Phosphorus Nucleophiles (Phosphites, Phosphines)
The reactions with phosphorus nucleophiles can be more complex, showcasing the delicate balance between 1,2- and 1,4-addition.
-
Diethyl Phosphite: In the presence of a base, diethyl phosphite can attack the carbonyl carbon (1,2-addition) in a Pudovik reaction to yield α-hydroxy phosphonates.[10] However, for the ethoxy analog (ETFBO), studies have shown that the reaction can proceed via a 1,4-addition followed by rearrangement to yield an allyl phosphate, demonstrating a more intricate pathway involving an oxaphospholene intermediate.[11]
-
Tributylphosphine: This soft nucleophile adds to the β-carbon (C-4), but can lead to double addition products depending on the stoichiometry and reaction conditions.[11]
Sulfur and Oxygen Nucleophiles
-
Thiols: As archetypal soft nucleophiles, thiols react cleanly via 1,4-addition-elimination to afford β-thio-α,β-unsaturated trifluoromethyl ketones.
-
Alkoxides/Water: Trifluoromethyl ketones are highly prone to hydration at the carbonyl carbon.[12] While alkoxide addition can occur, the formation of stable hemiacetals or hydrates is a competing process that must be considered.
Summary of Reaction Regioselectivity
The choice of nucleophile is the primary determinant of the reaction pathway. The following table summarizes the expected outcomes based on the nucleophile's character.
| Nucleophile Class | HSAB Character | Predominant Pathway | Typical Product Class |
| Organolithiums (RLi) | Hard | 1,2-Direct Addition | Tertiary Alcohols |
| Grignard Reagents (RMgX) | Hard | 1,2-Direct Addition | Tertiary Alcohols |
| Amines (R₂NH) | Soft | 1,4-Addition-Elimination | Enaminones |
| Hydrazines (RNHNH₂) | Soft | 1,4-Add-Elim & Cyclization | Pyrazoles |
| Thiols (RSH) | Soft | 1,4-Addition-Elimination | β-Thioenones |
| Gilman Cuprates (R₂CuLi) | Soft | 1,4-Conjugate Addition | Saturated Ketones |
| Phosphites (RO)₂P(O)H | Borderline | 1,2-Addition or 1,4-Addition | α-Hydroxy Phosphonates / Phosphates |
Experimental Protocol: Synthesis of a 5-Trifluoromethylpyrazole
This protocol provides a representative method for the synthesis of a pyrazole derivative, a cornerstone reaction for this class of substrates.[1][9]
Objective: To synthesize 1-phenyl-5-(trifluoromethyl)-1H-pyrazole from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) and phenylhydrazine.
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (1 equiv.)
-
Phenylhydrazine (1.1 equiv.)
-
Ethanol (anhydrous)
-
Acetic Acid (catalytic)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Workflow Diagram:
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (10 mmol, 1 equiv.) and anhydrous ethanol (40 mL).
-
Reagent Addition: Catalytic acetic acid (0.1 mL) is added to the stirred solution. Phenylhydrazine (11 mmol, 1.1 equiv.) is then added dropwise over 5 minutes at room temperature. An exotherm may be observed.
-
Reaction Execution: The reaction mixture is heated to reflux (approx. 80°C) and maintained for 3-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ETFBO spot.
-
Work-up: Upon completion, the flask is cooled to room temperature. The ethanol is removed in vacuo using a rotary evaporator.
-
Extraction: The resulting residue is redissolved in ethyl acetate (50 mL) and transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³F, ¹⁹F) and mass spectrometry.
Conclusion
This compound is a powerful and highly reactive electrophile whose synthetic pathway is elegantly controlled by the nature of the attacking nucleophile. Its dominant reaction mechanism, a 1,4-conjugate addition followed by elimination of the butoxy group, provides a robust and high-yield entry into a wide range of substituted trifluoromethyl enones. This reactivity is most profoundly exploited in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which remain high-value targets in pharmaceutical discovery. A thorough understanding of the mechanistic principles outlined in this guide enables chemists to rationally design synthetic routes and fully harness the potential of this versatile fluorinated building block.
References
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
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Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate.
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
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Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
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Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate.
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.
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Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. ResearchGate.
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β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing).
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Trifluoromethylated heterocycles. PubMed - NIH.
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Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH.
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Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.
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β-Alkoxy-α,β-unsaturated trifluoromethyl ketones or β-alkoxyvinyl trifluoromethyl ketones. ResearchGate.
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Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing).
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Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI.
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The Versatile Role of (Trifluoromethyl)trimethylsilane in Nucleophilic Addition. Acme Bioscience.
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Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.
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Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry - ACS Publications.
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Base-controlled reaction of α,β-unsaturated trifluoromethyl ketone and dialkyl phosphite. ResearchGate.
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
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β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate.
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Radical conjugate additions to electron-deficient alkenes. ResearchGate.
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Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate.
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Conjugate addition reactions of carbon nucleophiles to electron-deficient dienes. Chemical Society Reviews (RSC Publishing).
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Nucleophilic conjugate addition. Wikipedia.
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Organic Chemistry - Conjugate Addition. YouTube.
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate.
-
4-Alkoxy-1,1,1-Trihalo-3-Alken-2-ones as Building Blocks for - Trihalomethylated Heterocycles. SciSpace.
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Exploring 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Key Chemical Intermediate. Acme Bioscience.
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH.
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4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. The Good Scents Company.
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Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central.
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Chemical stability and storage of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated building block of significant interest in organic synthesis, particularly for the preparation of trifluoromethyl-substituted heterocycles which are prevalent in medicinal chemistry and agrochemistry.[1] Its utility is derived from the reactive trifluoroacetyl group and the enol ether moiety, making it a versatile precursor for various transformations.[2] However, the very features that impart its desirable reactivity also contribute to its inherent instability. This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for this compound, drawing upon data from its close analog, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and fundamental principles of organic chemistry.
Physicochemical Properties and Inherent Reactivity
Understanding the physicochemical properties of this compound is fundamental to appreciating its stability profile. The electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule, rendering the carbonyl carbon highly electrophilic and the β-carbon of the double bond susceptible to nucleophilic attack. The enol ether functionality is prone to hydrolysis, especially under acidic conditions.
Table 1: Physicochemical Properties of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (as a proxy for the butoxy analog)
| Property | Value | Reference |
| Molecular Formula | C8H11F3O2 | N/A |
| Molecular Weight | 196.17 g/mol | N/A |
| Boiling Point | 51-53 °C at 12 mmHg (ethoxy analog) | [3] |
| Density | ~1.18 g/mL at 25 °C (ethoxy analog) | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Moisture Sensitivity | Yes | [5] |
Factors Influencing Chemical Stability
The stability of this compound is contingent on several environmental factors. Proactive control of these factors is paramount to preserving its chemical integrity.
-
Moisture: The enol ether linkage is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid. Atmospheric moisture can lead to the slow degradation of the compound, yielding butanol and 1,1,1-trifluoro-2,4-butanedione.
-
Temperature: Elevated temperatures can accelerate decomposition pathways. It is a flammable liquid with a low flash point, necessitating storage away from heat sources.[4][6] Recommended storage is in a cool environment, with refrigeration (2-8°C) being optimal.[5][6]
-
Oxygen and Oxidizing Agents: The presence of a double bond suggests a potential for oxidation. Strong oxidizing agents are listed as incompatible materials.[6] To prevent oxidative degradation and polymerization, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended. Commercial preparations are often stabilized with antioxidants like butylated hydroxytoluene (BHT).[4][7]
-
pH: The compound is most stable under neutral conditions. Acidic or basic conditions can catalyze hydrolysis and other decomposition reactions. Contact with strong acids or bases should be avoided.
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is crucial for maintaining the purity and reactivity of this compound.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Container: Use a tightly sealed, amber glass vial or a container with proven chemical resistance. Ensure the container closure provides an excellent seal against moisture ingress.
-
Stabilizer: If synthesizing in-house, consider the addition of a radical inhibitor like BHT at a low concentration (e.g., 0.1-0.5%).
Handling Procedures
Due to its hazardous nature, this compound must be handled with appropriate safety precautions.[4]
-
Work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Avoid inhalation of vapors and direct contact with skin and eyes. The compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[4]
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[4][6] Use non-sparking tools and take precautionary measures against static discharge.[4][6]
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and polymerization.
Hydrolysis
The most probable degradation route is the acid-catalyzed hydrolysis of the enol ether. This proceeds via protonation of the double bond followed by the attack of water.
Caption: Proposed Hydrolysis Degradation Pathway.
Polymerization
The electron-deficient double bond may be susceptible to radical or anionic polymerization, especially in the absence of stabilizers and upon exposure to initiators like light or heat.
Caption: Potential Polymerization Degradation Pathway.
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of this compound under specific conditions, a forced degradation study can be performed.
Objective
To determine the degradation profile of this compound under thermal and hydrolytic stress.
Materials
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator/oven
-
pH meter
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
-
Time Points: Incubate the stress samples and an unstressed control sample (stock solution at room temperature in the dark). Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by HPLC-UV. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength determined by a UV scan of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify major degradation products by comparing peak areas.
-
Caption: Experimental Workflow for Stability Assessment.
Conclusion
This compound is a reactive and valuable synthetic intermediate whose utility is directly linked to its purity. Its stability is compromised by exposure to moisture, heat, light, and incompatible materials. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert atmosphere in a tightly sealed container—researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental outcomes.
References
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- TCI Chemicals, (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT). [URL: https://www.tcichemicals.com/IN/en/p/E1479]
- Fisher Scientific, Safety Data Sheet for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.fishersci.com/sds?productName=H26975]
- Synquest Labs, 1,2,2-Trifluoroethyl trifluoromethyl ether Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/1100-3-11]
- Fisher Scientific, Safety Data Sheet for a related fluorinated compound. [URL: https://www.fishersci.com/sds?productName=AC447950010]
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- LookChem, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.lookchem.com/4-Ethoxy-1,1,1-trifluoro-3-buten-2-one/]
- Sigma-Aldrich, Safety Data Sheet for a related ether compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/175501]
- Organic Syntheses, Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/hazard.aspx]
- BenchChem, A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: https://www.benchchem.com/product/b1019]
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- The Good Scents Company, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [URL: http://www.thegoodscentscompany.
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- ResearchGate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [URL: https://www.researchgate.net/publication/229040716_4-Ethoxy-111-trifluoro-3-buten-2-one_ETFBO_a_Versatile_Precursor_for_Trifluoromethyl-Substituted_Heteroarenes_-_a_Short_Synthesis_of_CelebrexR_Celecoxib]
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Navigating the Synthesis Landscape: A Technical Guide to 4-Butoxy-1,1,1-trifluorobut-3-en-2-one for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Niche Reagent
In the landscape of modern drug discovery and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated reagents, β-alkoxy-α,β-unsaturated trifluoromethyl ketones are a class of highly versatile synthons. This guide provides an in-depth technical overview of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, a promising yet less common member of this class.
A crucial initial observation for any researcher considering this compound is its limited commercial availability. Unlike its close and widely used analogue, 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, the butoxy derivative is not offered by a broad range of suppliers. This guide will address this reality head-on, providing researchers with the necessary information to source the compound, understand its properties (often by drawing logical parallels with its ethoxy counterpart), and effectively utilize it in their synthetic endeavors. As a Senior Application Scientist, the aim is to equip you with both the foundational knowledge and the practical insights to confidently incorporate this valuable reagent into your research programs.
Section 1: Commercial Availability and Sourcing
As of early 2026, the commercial landscape for this compound is dominated by a single primary supplier. This contrasts sharply with the ready availability of its ethoxy analogue.
Primary Supplier: this compound
The main identified commercial source for this compound is:
-
Santa Cruz Biotechnology, Inc. (SCBT) : This supplier lists the compound, indicating its availability for biochemical and proteomics research.[1] Researchers should anticipate that sourcing this reagent may involve longer lead times compared to more common chemicals and should plan their experimental timelines accordingly. Direct inquiry with the supplier for a certificate of analysis is recommended to ascertain lot-specific purity and characterization data.
A Note on Custom Synthesis
Given the limited number of suppliers, researchers in need of larger quantities or specific purity grades of this compound should consider custom synthesis. Many contract research organizations (CROs) and specialized chemical synthesis companies have the capability to produce this compound on a fee-for-service basis. The synthetic route is analogous to that of the ethoxy derivative, making it a feasible target for experienced chemists.
Comparative Availability: The Ethoxy Analogue
To provide context, the following table lists major suppliers of the more common 4-Ethoxy-1,1,1-trifluoro-3-en-2-one. The broader availability of this compound makes it a useful benchmark and, in some cases, a potential substitute depending on the specific synthetic transformation and the desired properties of the final product.
| Supplier | Product Name | Notes |
| Sigma-Aldrich (Merck) | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, technical grade | Often contains 0.5% BHT as a stabilizer. |
| Thermo Fisher Scientific | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% | Available under the Thermo Scientific Chemicals brand.[2] |
| TCI Chemicals | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT) | Provides detailed safety and handling information.[3] |
| Oakwood Chemical | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Marketed as a building block for organic synthesis.[4] |
| Santa Cruz Biotechnology | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Also a supplier for the ethoxy analogue.[5] |
Section 2: Physicochemical Properties and Safety Data
Detailed experimental data for this compound is not as extensively documented as for its ethoxy counterpart. However, based on its structure and the known properties of similar compounds, we can infer its key characteristics.
Physicochemical Properties
The following table compares the known properties of the butoxy and ethoxy derivatives. The data for the butoxy compound is primarily from its supplier, while the more extensive data for the ethoxy analogue is compiled from various sources and can serve as a reliable guide for handling and reaction planning.
| Property | This compound | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one |
| Molecular Formula | C₈H₁₁F₃O₂ | C₆H₇F₃O₂ |
| Molecular Weight | 196.17 g/mol [1] | 168.11 g/mol |
| Appearance | Likely a colorless to yellow liquid | Colorless to yellow liquid[3] |
| Boiling Point | Not specified | 51-53 °C at 12 mmHg |
| Density | Not specified | 1.18 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.406 (lit.) |
| Storage Temperature | Not specified | 2-8°C |
Safety and Handling
Caption: General safety precautions for handling 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones.
Section 3: Synthesis and Manufacturing
The synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones is typically achieved through the reaction of a vinyl ether with trifluoroacetic anhydride. The following is a representative procedure that can be adapted for the synthesis of the butoxy derivative.
General Synthetic Protocol
Reaction Scheme:
Butyl vinyl ether + Trifluoroacetic anhydride → this compound
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of butyl vinyl ether (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0°C in an ice bath.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed 5-10°C. The addition is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Section 4: Applications in Research and Drug Development
Trifluoromethylated enones are powerful intermediates in organic synthesis, serving as precursors to a wide variety of fluorine-containing molecules. Their reactivity is characterized by the electrophilic nature of the double bond and the carbonyl carbon, making them susceptible to attack by a range of nucleophiles.
Synthesis of Trifluoromethyl-Substituted Heterocycles
A primary application of compounds like this compound is in the synthesis of trifluoromethyl-substituted heterocycles, particularly pyrazoles.[6] These motifs are prevalent in many pharmaceuticals and agrochemicals.
Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
The following is a representative protocol for the synthesis of a trifluoromethyl-substituted pyrazole, adapted from procedures for the ethoxy analogue.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the hydrazine. The reaction progress can be monitored by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole.
Role in the Synthesis of Bioactive Molecules
The ethoxy analogue of the title compound has been utilized in synthetic approaches to important pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[8][9] This highlights the potential of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones as key building blocks in the synthesis of complex and biologically active molecules. The butoxy derivative can be expected to undergo similar transformations, providing access to analogues with potentially different pharmacokinetic profiles due to the larger alkoxy group.
Conclusion
This compound represents a valuable, albeit less common, tool for the introduction of the trifluoromethyl group in organic synthesis. While its commercial availability is currently limited, this guide has provided a comprehensive overview of its sourcing, properties, synthesis, and potential applications, drawing on the extensive knowledge base of its close analogue, 4-Ethoxy-1,1,1-trifluoro-3-en-2-one. For the discerning researcher in drug discovery and development, the strategic use of this reagent can open doors to novel chemical space and the creation of next-generation therapeutics. As with any specialized reagent, careful planning, attention to safety, and a thorough understanding of its reactivity are the keys to successful implementation.
References
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Unlocking Synthetic Potential: A Guide to the Reactivity of Trifluoromethyl Ketones in Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl ketones (TFMKs) have emerged from being niche curiosities to indispensable building blocks in modern organic synthesis, particularly within medicinal and agrochemical research.[1][2][3] The profound influence of the trifluoromethyl (–CF3) group fundamentally alters the electronic character of the adjacent carbonyl, rendering it a uniquely powerful and versatile electrophilic hub. This guide provides a comprehensive exploration of the core principles governing the reactivity of TFMKs. We will delve into the causality behind their heightened electrophilicity, survey their most pivotal transformations—including nucleophilic additions, reductions, and cycloadditions—and contextualize their utility through applications in the synthesis of complex molecules and enzyme inhibitors. This document is intended to serve as a practical resource, bridging fundamental concepts with field-proven insights and detailed experimental protocols for the practicing scientist.
The Source of Reactivity: Understanding the Trifluoromethyl Effect
The synthetic utility of a trifluoromethyl ketone is intrinsically linked to the potent electron-withdrawing nature of the three fluorine atoms. This creates a strong dipole along the C-CF3 bond, which in turn induces a significant partial positive charge (δ+) on the carbonyl carbon. This effect makes the carbonyl carbon far more electrophilic than in its non-fluorinated alkyl or aryl ketone counterparts.[4][5]
A direct consequence of this enhanced electrophilicity is the pronounced tendency of TFMKs to form stable hydrates or hemiketals in the presence of water or alcohols.[1][6] This equilibrium, which heavily favors the tetrahedral adduct, is a critical concept. In a biological context, this hydrated form mimics the tetrahedral transition state of peptide bond hydrolysis, making TFMKs highly effective inhibitors of serine and cysteine proteases.[4][7] For the synthetic chemist, this inherent reactivity must be managed and leveraged.
Core Synthetic Transformations
The enhanced electrophilicity of the carbonyl carbon is the nexus of TFMK reactivity, enabling a host of powerful synthetic transformations.
Nucleophilic Addition: Crafting Chiral Centers
The addition of nucleophiles to the carbonyl carbon of TFMKs is arguably their most fundamental and widely exploited reaction. It provides a direct route to tertiary trifluoromethylated alcohols, a motif of significant interest in medicinal chemistry.[8] A wide array of nucleophiles, including Grignard reagents, organolithiums, and organozinc compounds, can be employed.
However, the true power of this transformation is realized in asymmetric synthesis. The development of catalytic, enantioselective methods for nucleophilic additions to TFMKs has been a major focus, enabling precise control over the stereochemistry of the newly formed chiral center.
Field Insight: The choice of catalyst is paramount. For instance, in the addition of alkenylsilanes, a CuF–chiral phosphine complex can deliver high enantioselectivity (up to 84% ee). For vinylogous aldol reactions with alkylidenepyrazolones, a bifunctional organocatalyst containing a quinuclidine moiety (to deprotonate the nucleophile) and a thiourea group (to activate the ketone via hydrogen bonding) is highly effective.[9] The causality is clear: the catalyst must simultaneously activate the nucleophile and coordinate to the TFMK to control the facial selectivity of the attack.
Asymmetric Reduction
The stereoselective reduction of the prochiral carbonyl group in TFMKs is one of the most direct methods to produce chiral secondary 2,2,2-trifluoroethanols. These products are key intermediates for important pharmaceuticals.[10] While standard reducing agents like sodium borohydride will readily reduce TFMKs, achieving high enantioselectivity requires specialized catalytic systems.
Asymmetric transfer hydrogenation and asymmetric hydrogenation are the premier methods. Iridium complexes with chiral diamine or amino alcohol ligands have proven exceptionally effective, affording excellent yields and enantioselectivities often exceeding 99% ee.[10]
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone
| Catalyst System | H2 Pressure (bar) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Ir/f-amphol | 50 | 50 | MeOH | 99 | 99 | [10] |
| Ir/f-ampha | 50 | 50 | MeOH | 99 | 98 | [10] |
| RuCl2[(R)-BINAP] | 100 | 25 | EtOH | >95 | 86 | Noyori et al. (cited in[10]) |
Cycloaddition Reactions: Building Complex Scaffolds
TFMKs can participate as potent electrophiles in cycloaddition reactions, enabling the rapid construction of complex ring systems. A noteworthy example is the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition with ketenes.[11][12] This reaction provides highly diastereo- and enantioselective access to β-trifluoromethyl-β-lactones, which are versatile synthetic intermediates.[11]
The choice of the NHC catalyst is critical. Chiral NHCs derived from L-pyroglutamic acid have been shown to effectively catalyze this transformation, with bulky substituents on the catalyst enhancing both yield and enantioselectivity.[11] This strategy highlights how the electronic properties of TFMKs can be harnessed to build strained, four-membered rings with high stereocontrol.
Application in Drug Development: The Enzyme Inhibitor Paradigm
The unique reactivity of TFMKs is directly translatable to their function in medicinal chemistry. They are renowned as inhibitors of serine and cysteine proteases, a critical class of enzymes involved in numerous disease pathways.[1][4]
The inhibitory mechanism hinges on the electrophilicity of the TFMK carbonyl and its propensity to form stable tetrahedral adducts.[4] The active site of a serine or cysteine protease contains a nucleophilic hydroxyl or thiol group, respectively. This group attacks the highly electrophilic carbonyl carbon of the TFMK inhibitor, forming a stable hemiketal or hemithioketal.[4] This covalent adduct is a stable mimic of the transient tetrahedral intermediate formed during natural substrate hydrolysis, effectively blocking the enzyme's active site and inhibiting its function.[7] This principle has been successfully applied in the design of inhibitors for enzymes like human leukocyte elastase and SARS-CoV 3CL protease.[4][13]
Experimental Protocol: Asymmetric Hydrogenation of an Aryl TFMK
This protocol is adapted from the highly efficient methodology developed for the synthesis of chiral 2,2,2-trifluoroethanols.[10] It serves as a self-validating system due to its high reported yields and enantioselectivities.
Objective: To synthesize (R)-2,2,2-trifluoro-1-phenylethanol with high enantiomeric excess.
Materials:
-
2,2,2-Trifluoroacetophenone (1a) (1.0 mmol, 174 mg)
-
[Ir(COD)Cl]2 (0.0025 mmol, 1.7 mg)
-
(Sp,Rp)-f-amphol ligand (0.0055 mmol, 3.1 mg)
-
Methanol (HPLC grade, 2.0 mL)
-
Hydrogen gas (H2)
Equipment:
-
Autoclave or high-pressure reactor with magnetic stirring
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Chiral HPLC for enantiomeric excess determination
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]2 and the (Sp,Rp)-f-amphol ligand to a vial.
-
Reaction Setup: Add 2,2,2-trifluoroacetophenone (1a) to the vial, followed by methanol.
-
Hydrogenation: Transfer the sealed vial into the autoclave. Purge the autoclave three times with H2 gas.
-
Reaction Conditions: Pressurize the autoclave to 50 bar of H2. Heat the reaction to 50 °C and stir for the designated reaction time (typically 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate). Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Expected Outcome: The protocol is expected to yield the desired chiral alcohol in >99% yield with an enantiomeric excess of approximately 99%.[10]
Conclusion
Trifluoromethyl ketones are not merely fluorinated analogues of conventional ketones; they are a distinct class of reagents with a unique and powerful reactivity profile. The intense electrophilicity imparted by the –CF3 group makes them ideal substrates for a wide range of transformations, particularly asymmetric nucleophilic additions and reductions that generate valuable chiral building blocks. Their ability to act as transition-state mimics has cemented their role in modern drug discovery as potent enzyme inhibitors. As synthetic methodologies continue to advance, the strategic application of TFMK reactivity will undoubtedly continue to enable the synthesis of increasingly complex and impactful molecules across the chemical sciences.
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Said, M. S., Khonde, N. S., Kumar, P., & Gajbhiye, J. M. (2023). Fluoroarenes mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones. Organic Letters, 25(7), 1094–1098. [Link]
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Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 358–365. [Link]
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Tsai, C.-H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 15(21), 6826-6836. [Link]
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Singh, V. K., & Kumar, P. (2021). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 19(3), 476-498. [Link]
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Ramharter, J., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. The Journal of Organic Chemistry, 85(15), 9895–9903. [Link]
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Shibata, T., et al. (2010). Catalytic Enantioselective Alkenylation and Phenylation of Trifluoromethyl Ketones. Angewandte Chemie International Edition, 49(8), 1415-1418. [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10324-10336. [Link]
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Wang, X.-N., Shao, P.-L., Lv, H., & Ye, S. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Organic Letters, 11(19), 4422–4425. [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49, 10324-10336. [Link]
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Various Authors. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. [Link]
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Koppel, I., et al. (2017). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Journal of Physical Organic Chemistry, 30(11), e3710. [Link]
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Various Authors. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Román, R., et al. (2017). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 82(17), 9142–9151. [Link]
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Lebouvier, N., et al. (2007). Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. The Journal of Organic Chemistry, 72(1), 203–208. [Link]
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Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7114–7122. [Link]
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Wang, D., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 8(11), 2636-2641. [Link]
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Wang, X.-N., Shao, P.-L., Lv, H., & Ye, S. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Organic Letters, 11(19), 4422–4425. [Link]
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Edwards, P. D., et al. (1996). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 39(5), 1112–1124. [Link]
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Caron, S., Do, N. M., Arpin, P., & Larivee, A. (2003). Enantioselective Addition of a Trifluoromethyl Anion to Aryl Ketones and Aldehydes. Synthesis, 2003(11), 1689-1692. [Link]
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Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
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The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Building Blocks in Modern Drug Discovery
Foreword: The "Fluorine Effect" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has transcended from a niche tactic to a cornerstone of rational drug design.[1][2] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this small yet powerful halogen.[3][4] This guide serves as an in-depth exploration into the role of fluorinated building blocks, providing researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to leverage the "fluorine effect" to overcome common challenges in medicinal chemistry. We will delve into the fundamental physicochemical alterations bestowed by fluorine and translate these principles into actionable strategies for enhancing drug efficacy, safety, and developability.
The Foundational Pillars of Fluorination Strategy
The decision to introduce fluorine into a drug candidate is driven by its ability to predictably modulate key molecular properties. These modulations are not isolated events but rather an interconnected cascade of effects that can be harnessed to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
Enhancing Metabolic Stability: The C-F Bond as a Metabolic Shield
One of the most compelling reasons for employing fluorinated building blocks is to enhance a molecule's metabolic stability.[5][6] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves the oxidation of C-H bonds.[6] The carbon-fluorine bond, being one of the strongest in organic chemistry, is significantly more resistant to this enzymatic cleavage.[6][7][]
By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism.[6] This tactic can lead to a longer drug half-life, increased oral bioavailability, and a more predictable pharmacokinetic profile.[7][9] For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[9]
Beyond direct blockage, the strong electron-withdrawing nature of fluorine can also deactivate adjacent sites towards oxidation through inductive effects.[5] However, it is crucial to recognize that while the C-F bond itself is stable, its presence can sometimes lead to unexpected metabolic pathways or, in rare cases, defluorination.[10] A thorough understanding of the metabolic profile of the parent compound is therefore essential for the rational placement of fluorine.[11]
Modulating Lipophilicity and Permeability: A Balancing Act
Lipophilicity, often quantified as logP or logD, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The introduction of fluorine can have a nuanced impact on lipophilicity. A single fluorine atom is often considered a bioisostere of a hydrogen atom, causing minimal steric perturbation while increasing localized lipophilicity.[12][13] However, the effect is highly context-dependent.[14]
For example, the replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) generally leads to a significant increase in lipophilicity.[15] This can enhance membrane permeability and improve oral absorption.[9][16] Conversely, strategic placement of fluorine in aliphatic chains can sometimes decrease lipophilicity.[16] The ability to fine-tune lipophilicity with fluorinated building blocks allows for the optimization of a drug's solubility and permeability, which is crucial for achieving desired bioavailability.[14]
Fine-Tuning pKa: The Inductive Power of Fluorine
The acidity or basicity (pKa) of a drug molecule is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[6][15] Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which can be used to modulate the pKa of nearby acidic or basic functional groups.[6][][17]
For instance, placing a fluorine atom or a trifluoromethyl group near a basic amine will lower its pKa, making it less protonated at physiological pH.[6] This can lead to improved cell membrane permeability and reduced off-target effects, such as hERG channel inhibition.[18] Similarly, the acidity of carboxylic acids or phenols can be increased by the presence of fluorine.[6] This precise control over a molecule's ionization state is a powerful tool for optimizing its ADME properties.
Enhancing Binding Affinity and Selectivity: The Role of Fluorine in Molecular Recognition
The introduction of fluorine can also directly enhance a drug's binding affinity and selectivity for its biological target.[5][19] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, C-F---H-X hydrogen bonds, and multipolar interactions with the protein backbone, particularly with amide carbonyl groups.[6][20]
-
Conformational Control: The gauche effect, influenced by the polar C-F bond, can stabilize specific molecular conformations that are more favorable for binding to the target protein.[6]
-
Hydrophobic Interactions: Fluorinated moieties can engage in productive hydrophobic interactions within the binding pocket of a protein.[16]
A "fluorine scan," where fluorine atoms are systematically introduced at various positions on a lead compound, can be a valuable strategy to probe the electronic and steric requirements of a binding site and identify "hot spots" for favorable interactions.[20][21]
A Practical Guide to Fluorinated Building Blocks in Synthesis
The theoretical benefits of fluorination can only be realized through practical and efficient synthetic strategies. The use of pre-functionalized fluorinated building blocks is often the most straightforward approach to incorporate fluorine into a molecule, especially in the later stages of a drug discovery program.[22][23]
Common Classes of Fluorinated Building Blocks
A diverse array of fluorinated building blocks are commercially available or can be readily synthesized.[24] These can be broadly categorized as:
-
Fluorinated Aromatic and Heteroaromatic Rings: These are among the most common building blocks and are used to introduce moieties such as fluorophenyl, difluorophenyl, and trifluoromethylphenyl groups.[3][24]
-
Fluorinated Aliphatic Chains and Rings: These building blocks allow for the introduction of fluorinated alkyl, cycloalkyl, and heterocyclic motifs.[23]
-
Fluorine-Containing Functional Groups: Building blocks containing trifluoromethyl (CF₃), difluoromethyl (CHF₂), trifluoromethoxy (OCF₃), and other fluorinated functional groups are widely used to modulate molecular properties.[22]
The choice of building block will depend on the specific synthetic route and the desired modification to the lead compound.
Key Synthetic Transformations for Incorporating Fluorinated Building Blocks
The incorporation of these building blocks typically relies on well-established synthetic methodologies, including:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are workhorse reactions for attaching fluorinated aromatic and heteroaromatic building blocks to a core scaffold.[25]
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of fluorine can activate aromatic rings towards nucleophilic attack, providing a route to introduce fluorinated aryl ethers, amines, and other functionalities.[26]
-
Alkylation and Acylation Reactions: Fluorinated aliphatic building blocks can be introduced through standard alkylation and acylation protocols.
Experimental Protocols: A Self-Validating System
The successful application of fluorinated building blocks relies on robust and reproducible experimental protocols. Below are representative, detailed methodologies for key transformations.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated Biphenyl
This protocol describes the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzonitrile and (4-fluorophenyl)boronic acid.
Materials:
-
4-bromobenzonitrile
-
(4-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile.
Validation: The progress of the reaction can be monitored by TLC, and the final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol: Late-Stage Nucleophilic Fluorination using DAST
This protocol describes the conversion of a secondary alcohol to a monofluorinated compound using (diethylamino)sulfur trifluoride (DAST).
Materials:
-
Secondary alcohol substrate
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) to the stirred solution.
-
Allow the reaction to warm slowly to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation: The successful incorporation of fluorine can be confirmed by ¹⁹F NMR spectroscopy. The structure and purity of the final product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Impact of Fluorination
Diagrams can effectively illustrate the concepts discussed.
Caption: The multifaceted impact of incorporating fluorinated building blocks on drug properties and outcomes.
Caption: A streamlined workflow for Suzuki-Miyaura cross-coupling using a fluorinated building block.
Case Studies: Fluorine in Action
The successful application of fluorinated building blocks is best illustrated through real-world examples of approved drugs.
| Drug | Therapeutic Area | Fluorinated Moiety | Key Benefit(s) of Fluorination |
| Ibrutinib | Oncology | 4-Fluorophenoxy | Enhanced binding affinity and improved pharmacokinetics.[9] |
| Fluoxetine (Prozac) | Neurology | para-Trifluoromethylphenyl | Increased lipophilicity and CNS penetration, improved metabolic resistance.[9] |
| Ciprofloxacin | Infectious Disease | 6-Fluoroquinolone | Enhanced DNA gyrase binding affinity and broadened antibacterial spectrum.[9] |
| Ezetimibe | Cardiovascular | para-Fluorophenyl | Enhanced lipophilicity and target binding, improved intestinal absorption and metabolic stability.[9] |
| Empagliflozin | Metabolic Disorders | Fluorinated aryl ring | Improved metabolic stability by preventing oxidative hydroxylation.[9] |
The Future of Fluorination: Emerging Trends
The field of organofluorine chemistry is continuously evolving, with several exciting trends poised to further expand the utility of fluorinated building blocks in drug discovery:
-
Late-Stage Fluorination: The development of new methods for introducing fluorine into complex molecules at a late stage of the synthesis is a major area of research.[1][27] This allows for the rapid generation of fluorinated analogs of promising lead compounds without the need for de novo synthesis.
-
Novel Fluorinated Motifs: Chemists are exploring a wider range of fluorinated functional groups beyond the traditional CF₃ and single F substitutions.[22][23] These include difluoromethyl (CHF₂), trifluoromethoxy (OCF₃), and pentafluorosulfanyl (SF₅) groups, each with unique electronic and steric properties.
-
Fluorine-18 in PET Imaging: The use of the fluorine-18 isotope in Positron Emission Tomography (PET) is a powerful tool for non-invasively studying drug pharmacokinetics and pharmacodynamics in vivo.[2][5][28][29] The development of efficient methods for incorporating ¹⁸F into drug candidates is crucial for enabling these studies.[30][31]
Conclusion: A Call for Rational Fluorination
The strategic use of fluorinated building blocks is an indispensable tool in the modern medicinal chemist's arsenal. By understanding the fundamental principles of how fluorine modulates molecular properties, researchers can rationally design drug candidates with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. As synthetic methodologies continue to advance, the opportunities to leverage the "fluorine effect" will only continue to grow, paving the way for the development of safer and more effective medicines.
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Borbás, A., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2548-2560. [Link]
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Fluorinated Building Blocks: Enhancing Pharmaceutical Synthesis. (2025). LinkedIn. [Link]
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Al-Sanea, M. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7241. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Butoxy-1,1,1-trifluorobut-3-en-2-one for the Synthesis of Trifluoromethyl-Substituted Heterocycles
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.
Introduction: The Strategic Value of a Fluorinated Building Block
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. This is due to the profound effects the CF₃ group can have on a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly versatile and reactive building block for the streamlined synthesis of these valuable compounds.
Its utility is rooted in its bifunctional nature: it is a trifluoromethyl-ketone and a vinyl ether, creating a polarized π-system that is primed for reactions with a wide array of nucleophiles. As a member of the 4-alkoxy-1,1,1-trihaloalk-3-en-2-one family, its reactivity is well-established, providing a reliable platform for constructing complex molecular architectures.[1][2][3] This guide provides a detailed exploration of its reactivity, applications, and field-proven protocols for the synthesis of key trifluoromethylated heterocycles.
Key Structural Features and Reactivity:
-
Trifluoromethyl Ketone: The powerful electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.
-
Enone System: The conjugated double bond is susceptible to Michael-type (1,4-conjugate) addition by soft nucleophiles.
-
Butoxy Leaving Group: The butoxy group at the C-4 position serves as an excellent leaving group following an initial nucleophilic attack, facilitating subsequent cyclization steps.
Core Reaction Mechanism: Cyclocondensation with Binucleophiles
The primary synthetic pathway involving this compound is a cyclocondensation reaction with binucleophilic reagents (H₂N-X-YH). This process elegantly constructs the heterocyclic ring in a single, often one-pot, operation.
The generally accepted mechanism proceeds as follows:
-
Michael Addition: The more nucleophilic atom of the binucleophile (e.g., the primary amine of hydrazine or the amino group of an amidine) attacks the electron-deficient C-4 position of the enone.
-
Elimination: The tetrahedral intermediate collapses, eliminating the butoxy group to form a stable enaminone intermediate.
-
Intramolecular Cyclization: The second nucleophilic atom of the binucleophile attacks the highly electrophilic carbonyl carbon (C-2).
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the final, stable aromatic heterocycle.
This sequence provides a regioselective method for synthesizing heterocycles where the trifluoromethyl group is positioned adjacent to a heteroatom, a common motif in many bioactive molecules.[4][5]
Caption: General mechanism for heterocyclic synthesis.
Applications in Heterocyclic Synthesis
The versatility of this compound allows for the synthesis of a diverse range of important heterocyclic cores.
Synthesis of 3-(Trifluoromethyl)pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib.[4] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-(trifluoromethyl)pyrazoles. The regioselectivity is controlled by the initial attack of the more nucleophilic hydrazine nitrogen onto the C-4 position of the butenone.
Reaction Scheme: CF₃-CO-CH=CH-OBu + R-NH-NH₂ → 3-CF₃, 1-R-Pyrazole
This method is a powerful alternative to classical condensation of 1,3-diketones or the use of potentially hazardous reagents like trifluoromethyldiazomethane.[4][5]
Synthesis of 4-(Trifluoromethyl)pyrimidines
Pyrimidines are another critical class of heterocycles with wide-ranging biological activities.[6][7][8] The synthesis of 4-(trifluoromethyl)pyrimidines can be achieved through the cyclocondensation of this compound with various N-C-N binucleophiles such as ureas, thioureas, or amidines.
Reaction Scheme (with Urea): CF₃-CO-CH=CH-OBu + H₂N-CO-NH₂ → 4-CF₃-Pyrimidin-2-one
This reaction provides a modular approach to variously substituted pyrimidines by simply changing the binucleophilic partner. The synthesis of related pyrimidinones from analogous 4-alkoxy-1,1,1-trihalo-3-alken-2-ones is well-documented.[3]
Synthesis of 2-(Trifluoromethyl)pyrroles
Pyrrole synthesis can be accomplished by reacting this compound with α-amino ketones or α-amino esters. The reaction proceeds through the formation of an enaminone intermediate, followed by an intramolecular cyclization and dehydration, a process analogous to the Paal-Knorr pyrrole synthesis. This route offers a regiospecific method to obtain 2-(trifluoromethyl)pyrroles.[9]
Reaction Scheme (with an α-amino ester): CF₃-CO-CH=CH-OBu + H₂N-CH(R)-CO₂Et → 2-CF₃, 4-R, 3-CO₂Et-Pyrrole
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. Note: These reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
-
Rationale: This protocol details the synthesis of a model trifluoromethyl-pyrazole. Phenylhydrazine is used as the binucleophile. Acetic acid serves as a mildly acidic solvent and catalyst to promote both the condensation and the final dehydration step.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 10 mmol, 1.82 g).
-
Add glacial acetic acid (20 mL).
-
Slowly add phenylhydrazine (10.5 mmol, 1.14 g) to the stirring solution at room temperature. The addition is often exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours.
-
Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting enone indicates completion.
-
Cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL). The bicarbonate wash is crucial to remove the acetic acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Protocol 2: Synthesis of 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
-
Rationale: This protocol describes the synthesis of a trifluoromethyl-pyrimidinone using benzamidine as the binucleophile. A strong base like sodium ethoxide is required to deprotonate the amidine and facilitate the initial nucleophilic attack and subsequent cyclization.
-
Materials:
-
This compound (1.0 equiv)
-
Benzamidine hydrochloride (1.1 equiv)
-
Sodium Ethoxide (2.2 equiv)
-
Anhydrous Ethanol
-
Deionized Water
-
1 M Hydrochloric Acid
-
Diethyl Ether
-
-
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (e.g., 22 mmol, 1.50 g) in anhydrous ethanol (40 mL).
-
Add benzamidine hydrochloride (11 mmol, 1.72 g) portion-wise to the stirring solution. Stir for 30 minutes at room temperature to form the free base.
-
Add this compound (10 mmol, 1.82 g) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and carefully acidify with 1 M HCl to pH ~6-7. This step protonates the product, causing it to precipitate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with cold diethyl ether (20 mL) to remove nonpolar impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
-
Data Summary and Visualization
The choice of reaction conditions is critical for successful synthesis. The following table summarizes typical conditions based on established procedures for analogous 4-alkoxy-enones.
| Heterocycle Target | Binucleophile Example | Solvent | Catalyst/Base | Typical Temp. | Expected Yield Range |
| Pyrazole | Phenylhydrazine | Acetic Acid, Ethanol | (Acidic) | Reflux | 75-90% |
| Pyrimidine | Urea, Amidines | Ethanol, DMF | Sodium Ethoxide, K₂CO₃ | Reflux | 60-85% |
| Pyrrole | Ethyl Glycinate | Toluene, Acetic Acid | (None or Acidic) | Reflux | 50-70% |
digraph "Synthetic_Workflow" { graph [splines=ortho, label="Synthetic Workflow Overview", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];// Nodes start [label="this compound"]; reagents [label="Binucleophiles\n(Hydrazines, Amidines, Amino Esters)"]; reaction [label="One-Pot\nCyclocondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Extraction, Washing)"]; purification [label="Purification\n(Chromatography, Recrystallization)"]; products [label="Target Heterocycles\n(Pyrazoles, Pyrimidines, Pyrroles)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> products; }
Caption: High-level experimental workflow.
Conclusion
This compound is a powerful and versatile electrophilic building block for the synthesis of trifluoromethyl-containing heterocycles. Its predictable reactivity with binucleophiles via a cyclocondensation pathway allows for the efficient, regioselective construction of valuable pyrazole, pyrimidine, and pyrrole cores, among others. The protocols outlined in this guide provide a robust foundation for researchers to leverage this reagent in drug discovery, materials science, and agrochemical development programs.
References
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-
Nagase, H., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809–813. [Link]
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925345. [Link]
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Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(14), 4534. [Link]
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Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(4), 103724. [Link]
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Zharf Zaki, Z., & Esmaeili, A. A. (2020). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Synthetic Communications, 50(17), 2656-2664. [Link]
-
Sokolov, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2469–2474. [Link]
-
Kysil, A., et al. (2007). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidine Scaffold. Journal of Combinatorial Chemistry, 9(6), 1144–1149. [Link]
- Siqueira, G. M., et al. (2020). 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis. ChemistrySelect, 5(29), 8933-8951. (Review on analogous trichloro compounds).
-
Andrew, R. J., & Mellor, J. M. (2000). Synthesis of Trifluoromethylpyrroles and Related Heterocycles from 4-Ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron, 56(37), 7267-7272. [Link]
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-
Martins, M. A. P., et al. (2005). 4-Alkoxy-1,1,1-Trihalo-3-Alken-2-ones as Building Blocks for Trihalomethylated Heterocycles. Synthesis of 4-Trihalomethyl-2-Pyrimidinones. Anuário da Sociedade Rosacruz de Química, 2, 118-121. [Link]
- Gerus, I. I., et al. (1991). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Journal of Fluorine Chemistry, 52(2), 165-176. (Demonstrates general reactivity of the ethoxy analogue).
- Begue, J. P., & Bonnet-Delpon, D. (2008). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Synfacts, 2008(12), 1269-1269. (Highlights the utility of the ethoxy analogue in synthesizing a major drug).
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The Strategic Application of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in the Synthesis of Trifluoromethylated Pyrazoles
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyrazoles and the Role of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Trifluoromethylated pyrazoles are a privileged structural motif in medicinal chemistry and agrochemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group.[1][2] The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Consequently, the development of efficient and regioselective synthetic methodologies for accessing these valuable compounds is of paramount importance.
This compound, a β-alkoxyvinyl trifluoromethyl ketone, has emerged as a powerful and versatile building block for the construction of various trifluoromethyl-containing heterocycles, including pyrazoles.[3][4][5] Its utility stems from the presence of two reactive electrophilic sites and a good leaving group (butoxy), which allows for controlled cyclocondensation reactions with binucleophiles like hydrazines. This guide provides a comprehensive overview of the application of this compound in pyrazole synthesis, detailing the underlying reaction mechanisms, providing robust experimental protocols, and offering insights into the rationale behind experimental choices.
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The synthesis of trifluoromethylated pyrazoles from this compound and a hydrazine derivative proceeds through a well-established cyclocondensation pathway. The reaction is highly regioselective, a critical aspect for the synthesis of specific isomers.
The generally accepted mechanism involves two key steps:
-
Michael Addition: The more nucleophilic nitrogen atom of the hydrazine attacks the electron-deficient β-carbon of the enone system. This is a classic Michael-type 1,4-conjugate addition. The choice of which nitrogen atom attacks first (in the case of substituted hydrazines) is governed by electronic and steric factors. For instance, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic.[6]
-
Intramolecular Cyclization and Dehydration: Following the initial addition, the second nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to a cyclic hemiaminal intermediate (a 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole).[3] This intermediate then undergoes dehydration, often facilitated by the reaction conditions (e.g., heating or the presence of an acid catalyst), to yield the aromatic pyrazole ring. The butoxy group is eliminated during this process.
Figure 1. Generalized reaction mechanism for pyrazole synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of trifluoromethylated pyrazoles using this compound. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: General Synthesis of 1-Substituted-5-trifluoromethylpyrazoles
This protocol outlines a general procedure for the reaction of this compound with a monosubstituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 0.2-0.5 M concentration).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is often effective.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate both the nucleophilic attack and the proton transfer steps. Other alcohols or acetic acid can also be employed depending on the reactivity of the specific hydrazine.
-
Stoichiometry: A slight excess of the hydrazine can be used to ensure complete consumption of the more valuable fluorinated starting material.
-
Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
Protocol 2: One-Pot Synthesis of N-Aryl-5-trifluoromethylpyrazoles
This protocol is a variation that is particularly useful for synthesizing N-aryl substituted pyrazoles and can be adapted for library synthesis.
Figure 2. Experimental workflow for pyrazole synthesis.
Data Presentation: Regioselectivity and Yields
The reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones with substituted hydrazines generally proceeds with high regioselectivity.[7] The following table summarizes typical outcomes for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine, illustrating the formation of a regioisomeric mixture.[7]
| Reagent 1 | Reagent 2 | Product 1 | Product 2 | Ratio (1:2) | Overall Yield | Reference |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Varies | High | [7] |
Note: The exact ratio of regioisomers can be influenced by reaction conditions. Separation of the isomers is often achievable by distillation or chromatography.[7]
Troubleshooting and Considerations
While the synthesis is generally robust, researchers may encounter certain challenges.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Degradation of starting material or product. | Use milder reaction conditions. Purify starting materials before use.[8] | |
| Formation of Side Products | Impure starting materials. | Recrystallize or distill starting materials.[8] |
| Alternative reaction pathways. | Optimize reaction temperature and solvent.[8] | |
| Difficulty in Purification | Products have similar polarities. | Employ high-performance liquid chromatography (HPLC) or optimize the solvent system for column chromatography. |
| Formation of regioisomers. | Modify substituents on the hydrazine to enhance steric or electronic differentiation to favor one isomer.[8] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of trifluoromethylated pyrazoles. The straightforward cyclocondensation reaction with hydrazines provides a reliable and regioselective route to this important class of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel pyrazole derivatives for applications in drug discovery and materials science. Careful control of reaction conditions and an understanding of the underlying mechanism are key to achieving high yields and purity.
References
-
Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5519–5531. Available at: [Link]
-
Antipin, M. Y., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1794–1805. Available at: [Link]
-
University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]
-
Song, L., Chu, Q., & Zhu, S. (2001). Synthesis of fluorinated pyrazole derivatives from β‐alkoxyvinyl trifluoroketones. Journal of Fluorine Chemistry, 107(1), 131-134. Available at: [Link]
-
Kirsch, P. (2006). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available at: [Link]
-
Bonacorso, H. G., et al. (2008). β-Alkoxyvinyl trifluoromethyl ketones as efficient precursors for the one-pot synthesis of bis-(4,5-dihydro-1H-pyrazol-1-yl)methanones and 1H-pyrazolyl-1-carbohydrazides. ARKIVOC, 2008(13), 231-245. Available at: [Link]
-
Smaardijk, A. A., et al. (2013). Innate C-H trifluoromethylation of heterocycles. Journal of the American Chemical Society, 135(38), 14282–14285. Available at: [Link]
-
Ali, T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1068. Available at: [Link]
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The Strategic deployment of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one for the Synthesis of Trifluoromethyl-Substituted Heteroarenes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed exploration of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, a versatile and highly reactive building block, for the efficient synthesis of a diverse range of trifluoromethyl-substituted heteroarenes. Through an in-depth analysis of its reactivity and detailed experimental protocols, this document serves as a practical resource for chemists engaged in drug discovery and development.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is a privileged substituent in pharmaceutical and agrochemical research.[2] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[1] The C-F bond's exceptional strength also contributes to increased metabolic stability, a crucial factor in drug design.[1] Consequently, efficient methods for incorporating the CF3 moiety into complex molecular architectures are of paramount importance. This compound has emerged as a key player in this field, offering a synthetically accessible and versatile platform for the construction of trifluoromethylated heterocycles.[3][4]
The Versatile Reagent: this compound
This compound is an α,β-unsaturated ketone featuring a trifluoromethyl group and a butoxy leaving group. This unique combination of functional groups dictates its reactivity, primarily as a potent electrophile in condensation reactions with a variety of dinucleophiles.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C8H11F3O2 |
| Molecular Weight | 196.17 g/mol |
| Appearance | Liquid |
| Boiling Point | 51-53 °C/12 mmHg |
| Density | 1.18 g/mL at 25 °C |
| Refractive Index | n20/D 1.406 |
Note: Properties are for the closely related 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and are expected to be similar for the butoxy analogue.
The core reactivity of this building block lies in its susceptibility to nucleophilic attack at the β-position, followed by the elimination of the butoxy group. This "addition-elimination" mechanism is the foundation for its use in constructing five- and six-membered heterocyclic rings.[5]
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a prominent class of heterocycles with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[6] The synthesis of 3-trifluoromethylpyrazoles is a common and highly effective application of this compound.
Reaction Principle: The Knorr Pyrazole Synthesis
The reaction proceeds via a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[7][8] In this case, this compound acts as a trifluoromethylated 1,3-dicarbonyl surrogate.
General Reaction Scheme
Caption: General synthesis of 3-trifluoromethyl-pyrazoles.
The reaction is typically carried out by refluxing the enone with a substituted or unsubstituted hydrazine in a suitable solvent, such as ethanol or acetic acid.[9] The choice of the hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol provides a representative example for the synthesis of a trifluoromethyl-substituted pyrazole.
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and absolute ethanol.
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add phenylhydrazine (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The desired 1-phenyl-3-(trifluoromethyl)-1H-pyrazole is typically obtained as a solid with moderate to good yields.
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are another class of heterocycles of significant interest in medicinal chemistry, forming the core of many therapeutic agents. The synthesis of trifluoromethyl-pyrimidines can be achieved through the reaction of this compound with amidines.[5]
Reaction Principle
The reaction involves a [3+3] cyclocondensation, where the three-carbon backbone of the enone reacts with the N-C-N unit of the amidine to form the six-membered pyrimidine ring.
General Reaction Scheme
Caption: General synthesis of 4-trifluoromethyl-pyrimidines.
This reaction is often carried out under basic conditions to facilitate the nucleophilic attack of the amidine.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)pyrimidine
Materials:
-
This compound (1.0 equiv)
-
Benzamidine hydrochloride (1.0 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To this solution, add benzamidine hydrochloride (1.0 equiv) and stir until it dissolves.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scope and Limitations
The synthetic utility of this compound extends beyond pyrazoles and pyrimidines. It can react with a variety of other dinucleophiles to afford a range of trifluoromethyl-substituted heterocycles, including isoxazoles (with hydroxylamine) and thiophenes (with a sulfur source and a suitable C2 component).[3][5]
Reaction Scope Summary:
| Dinucleophile | Resulting Heterocycle |
| Hydrazines | Pyrazoles |
| Amidines | Pyrimidines |
| Hydroxylamine | Isoxazoles |
| Urea/Thiourea | Pyrimidinones/Pyrimidinethiones |
The primary limitation of this methodology is the potential for regioisomeric mixtures when using unsymmetrical dinucleophiles. Careful control of reaction conditions and, in some cases, the use of protecting groups may be necessary to achieve the desired regioselectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of trifluoromethyl-substituted heteroarenes. Its predictable reactivity and commercial availability make it an invaluable tool for medicinal chemists and researchers in drug development. The protocols outlined in this guide provide a solid foundation for the exploration and optimization of these important synthetic transformations.
References
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- University of Michigan. (n.d.). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles.
- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Leibniz Universität Hannover. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS.
- ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Benchchem. (n.d.). A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Commercial Availability, Synthesis Applications, and Biological Rel.
- Sigma-Aldrich. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
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- 3. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
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Application Notes & Protocols: 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFA) as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFA), a highly functionalized and reactive building block critical to modern medicinal chemistry. We will elucidate its core chemical principles and demonstrate its application in the synthesis of high-value trifluoromethyl-substituted heterocyclic intermediates, particularly pyrazoles and pyrimidines. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to leverage BTFA in the synthesis of novel pharmaceutical candidates.
Introduction: The Strategic Value of the Trifluoromethyl Group in Pharmaceuticals
The incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, into drug candidates has become a cornerstone of modern pharmaceutical design. The CF₃ group imparts a unique combination of properties that can dramatically enhance a molecule's therapeutic profile.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, receptor binding affinity, and cell membrane permeability.[2][3][4] It is estimated that approximately 20% of modern pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy.[5]
This compound (BTFA) is a key reagent that provides a direct and efficient route to introduce the trifluoromethyl ketone moiety, which serves as a versatile handle for constructing complex heterocyclic systems. Its structure, featuring a reactive α,β-unsaturated ketone system and a labile butoxy leaving group, makes it an ideal electrophilic partner in cyclocondensation reactions.
Physicochemical Properties & Safe Handling of BTFA
While specific data for BTFA is not widely published, its properties can be reliably inferred from its close and well-documented analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).
| Property | Value (Estimated for BTFA) | Source/Analogy |
| Molecular Formula | C₈H₁₁F₃O₂ | - |
| Molecular Weight | 196.17 g/mol | - |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | Higher than 51-53 °C @ 12 mmHg (ethoxy analog) | [7] |
| Density | ~1.1 g/cm³ | [6] |
| Key Functional Groups | Trifluoromethyl ketone, Enol ether, Alkene | - |
Safety & Handling: Trifluoromethyl ketones, including BTFA, require careful handling in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9]
-
Inhalation: Avoid breathing vapors or mists.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The ethoxy analog is often stabilized with BHT, suggesting sensitivity to autoxidation or polymerization over time.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: The Mechanistic Basis of BTFA's Utility
BTFA's synthetic versatility stems from its dual reactive sites: the carbonyl carbon and the β-carbon of the enone system. It is a classic Michael acceptor, readily undergoing conjugate addition by nucleophiles. The key to its utility in heterocycle synthesis is a sequence of nucleophilic attack followed by cyclization and elimination of the butoxy group.
This is particularly evident in its reactions with dinucleophiles, such as hydrazines and guanidines, which are foundational for building pyrazole and pyrimidine rings, respectively.
Caption: General reaction pathway of BTFA with dinucleophiles.
Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-pyrazoles are a privileged scaffold in medicinal chemistry, most famously represented by the COX-2 inhibitor Celecoxib (Celebrex®) .[1][12] The synthesis of this class of compounds via the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine is a robust and widely used method. BTFA provides a direct entry into this reaction manifold.
Mechanistic Rationale
The reaction of BTFA with a hydrazine derivative (R-NHNH₂) proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the β-carbon of the enone. This is followed by an intramolecular cyclization where the second nitrogen attacks the electrophilic carbonyl carbon. Subsequent elimination of butanol and aromatization drives the reaction to completion, yielding the stable pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis from BTFA.
Protocol: General Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles
This protocol is adapted from established procedures for the ethoxy analog, ETFBO, and may require optimization for specific substrates.[10]
Materials:
-
This compound (BTFA) (1.0 equiv)
-
Substituted Hydrazine or Hydrazine Hydrate (1.1 equiv)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve BTFA (1.0 equiv) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of BTFA).
-
Addition of Hydrazine: To the stirred solution, add the desired hydrazine derivative (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the BTFA starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure trifluoromethyl-substituted pyrazole.
Application II: Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and numerous therapeutic agents. The reaction of 1,3-dielectrophiles with amidines or guanidine is a classical and effective method for constructing the pyrimidine ring.[1] BTFA serves as an excellent 1,3-dielectrophile synthon for this purpose.
Mechanistic Rationale
The reaction with guanidine (H₂N-C(=NH)NH₂) to form a 2-aminopyrimidine derivative follows a similar cyclocondensation pathway as pyrazole synthesis. One of the amino groups of guanidine acts as the initial nucleophile, attacking the β-position of BTFA. The resulting intermediate then undergoes intramolecular cyclization, with a second nitrogen atom attacking the carbonyl carbon. Elimination of butanol and subsequent aromatization yields the stable 2-amino-4-(trifluoromethyl)pyrimidine.
Sources
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Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of Celecoxib, a selective COX-2 inhibitor. The synthesis is approached from a readily available related compound, 4-methylacetophenone, and proceeds through a two-step sequence involving a Claisen condensation and a subsequent cyclocondensation reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a comparative analysis of reported methodologies. The protocols provided herein are grounded in established literature, ensuring scientific integrity and reproducibility.
Introduction
Celecoxib, marketed under the trade name Celebrex among others, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity confers a significant therapeutic advantage by reducing pain and inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] The chemical structure of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring, which is a key structural motif for its biological activity.
The synthesis of Celecoxib is a well-established process in medicinal chemistry. A common and efficient route, which will be the focus of this guide, involves the condensation of a β-diketone with a substituted hydrazine.[4] Specifically, we will detail the synthesis starting from 4-methylacetophenone, a widely available starting material. This guide will not only provide step-by-step instructions but also delve into the rationale behind the choice of reagents and reaction conditions, empowering researchers to understand and potentially optimize the synthesis.
Overall Synthesis Scheme
The synthesis of Celecoxib from 4-methylacetophenone is a two-step process, preceded by the synthesis of a key reagent, 4-hydrazinylbenzenesulfonamide hydrochloride, from sulfanilamide.
Part 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride
This preparatory step involves the conversion of sulfanilamide into the necessary hydrazine derivative.
Part 2: Synthesis of Celecoxib
-
Step 1: Claisen Condensation. 4-Methylacetophenone undergoes a Claisen condensation with an ethyl trifluoroacetate to yield the intermediate β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Step 2: Cyclocondensation (Knorr Pyrazole Synthesis). The synthesized β-diketone is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole ring of Celecoxib.[5]
Experimental Protocols
Part 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride from Sulfanilamide
This protocol outlines the diazotization of sulfanilamide followed by reduction to form the desired hydrazine.[1][6][7]
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride dihydrate (SnCl₂·2H₂O)
-
Crushed Ice
-
Distilled Water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve sulfanilamide in concentrated hydrochloric acid and water, then cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfanilamide solution while maintaining the temperature below 5 °C with vigorous stirring. The formation of the diazonium salt is indicated by a clear solution.[1][7]
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring. Maintain the temperature at 0-5 °C.[6]
-
A precipitate of 4-hydrazinylbenzenesulfonamide hydrochloride will form. Continue stirring for a few hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of methanol and water, to yield white to light yellow crystals. A yield of approximately 55% has been reported for this process.[6]
-
Part 2: Synthesis of Celecoxib
This step involves the formation of a β-diketone, a key intermediate for the subsequent cyclization. The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9][10][11]
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Toluene or Methanol
-
Hydrochloric Acid (HCl)
-
Petroleum Ether
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a solution of sodium methoxide in methanol or a dispersion of sodium hydride in toluene.[12]
-
Add a solution of 4-methylacetophenone in the same solvent to the base at room temperature.
-
-
Condensation:
-
Slowly add ethyl trifluoroacetate to the reaction mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then quench by the slow addition of dilute hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude β-diketone.
-
The crude product can be purified by crystallization from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione as a solid. Yields for this step are typically high, often exceeding 90%.[12]
-
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride. This reaction is a classic example of a Knorr pyrazole synthesis.[5]
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Methanol or Ethanol
-
Ethyl Acetate
-
Water
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol or ethanol.
-
-
Cyclization:
-
Heat the mixture to reflux (approximately 65-80 °C) and stir for several hours. The reaction progress can be monitored by TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of crude Celecoxib.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization. A common and effective solvent system for recrystallization is a mixture of acetone and toluene or ethanol and water.[13][14] This process yields Celecoxib as a white crystalline solid.
-
Data Presentation
The following table summarizes quantitative data from various reported synthetic methods for Celecoxib, providing a comparative overview of reaction conditions and outcomes.
| Step | Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Claisen Condensation | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride | Toluene | 60-65 | 1 | 96 | - | [12] |
| 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride | Toluene | 40-45 | 5 | 91 | - | [12] | |
| Cyclocondensation | β-Diketone, Hydrazine HCl | - | Ethanol | Reflux | 7-9 | - | - | [5] |
| β-Diketone, Hydrazine HCl | - | Aqueous | Ambient | - | High | >99 | [13] | |
| Overall (Flow Synthesis) | 2-bromo-3,3,3-trifluoropropene | - | THF, Ethanol | -78 to 50 | <1 (residence) | 50 | High | [4] |
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis of Celecoxib from sulfanilamide and 4-methylacetophenone.
Caption: Overall synthesis scheme for Celecoxib.
Mechanism of Action: COX-2 Inhibition
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15]
Caption: Simplified signaling pathway of Celecoxib's mechanism of action.
Discussion and Scientific Rationale
The choice of reagents and conditions in the synthesis of Celecoxib is dictated by the underlying reaction mechanisms and the desired outcome of high yield and purity.
-
Claisen Condensation: The use of a strong base like sodium methoxide or sodium hydride is crucial for the deprotonation of the α-carbon of 4-methylacetophenone, forming an enolate which then acts as a nucleophile.[11] Ethyl trifluoroacetate is an excellent electrophile due to the electron-withdrawing trifluoromethyl group. The reaction is typically performed in an aprotic solvent like toluene when using sodium hydride to prevent reaction with the solvent. The acidic workup neutralizes the reaction and allows for the isolation of the β-diketone.
-
Cyclocondensation (Knorr Pyrazole Synthesis): The reaction between the β-diketone and 4-hydrazinylbenzenesulfonamide hydrochloride proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of an alcohol as a solvent facilitates the reaction, and heating provides the necessary activation energy for the cyclization and dehydration steps. The regioselectivity of this reaction is generally high, leading to the desired 1,5-diarylpyrazole isomer.
-
Purification: Recrystallization is a critical final step to achieve high purity of the final product. The choice of solvent system, such as acetone/toluene or ethanol/water, is based on the differential solubility of Celecoxib and any remaining impurities at different temperatures.[13][14]
Conclusion
The synthesis of Celecoxib from 4-methylacetophenone is a robust and well-documented process that is amenable to both laboratory and industrial scale production. The protocols detailed in this guide, based on established and peer-reviewed methodologies, provide a clear and reliable pathway for the synthesis of this important anti-inflammatory drug. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these procedures for their specific needs.
References
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
- Pathy, K. S., & Chakravarthy, M. S. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). Lupine Online Journal of Medical Sciences, 2(2).
- McCarthy, A. M., et al. (2020). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega, 5(1), 1039-1048.
-
ResearchGate. (n.d.). A) Key reaction components in the preparation of celecoxib and mavacoxib and their representative 19 F NMR chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydrazinylbenzenesulfonamide. Sulfanilamide (1) was.... Retrieved from [Link]
-
Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]
-
Scilit. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
ACS Omega. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]
-
PubMed. (n.d.). Solubility enhancement of Cox-2 inhibitors using various solvent systems. Retrieved from [Link]
- Google Patents. (n.d.). CN104326983A - Refining method of celecoxib.
-
Patsnap. (n.d.). Synthesis method of celecoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
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- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. Retrieved from [Link]
-
PubMed. (n.d.). New celecoxib derivatives as anti-inflammatory agents. Retrieved from [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyltransferase (FTase) has emerged as a critical therapeutic target, primarily due to its essential role in the post-translational modification of proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases.[1][2][3][4] This guide provides a detailed exploration of the synthetic strategies employed to create potent, non-peptidomimetic farnesyltransferase inhibitors (FTIs), with a focus on the clinically evaluated compounds Tipifarnib and Lonafarnib. Furthermore, it outlines robust protocols for the biological evaluation of these synthesized inhibitors, ensuring a comprehensive workflow from chemical synthesis to functional validation.
Introduction: The Rationale for Farnesyltransferase Inhibition
Protein farnesylation is a crucial step in a post-translational modification process known as prenylation.[5] FTase, a zinc-dependent enzyme, catalyzes the transfer of a 15-carbon farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[1][2] This lipid modification is critical for anchoring proteins to the cell membrane, a prerequisite for their biological activity.
The Ras proteins (H-Ras, K-Ras, N-Ras) are key molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] In approximately 30% of all human cancers, mutations in Ras genes lead to constitutively active proteins, driving uncontrolled cell growth.[1][6] Since Ras function is dependent on farnesylation for membrane localization, inhibiting FTase was conceived as a rational strategy to disrupt oncogenic Ras signaling.[1][7] While the initial premise of solely targeting Ras has evolved, FTIs have shown efficacy by affecting other farnesylated proteins, such as RhoB, and their therapeutic applications have expanded to diseases like progeria and hepatitis D.[8][9][10][11]
The development of FTIs has progressed from early CaaX tetrapeptide mimetics to highly potent, orally bioavailable non-peptidomimetic small molecules.[5][12] This guide focuses on the synthesis and evaluation of this latter class, which represents the pinnacle of medicinal chemistry efforts in this field.
Synthetic Strategies for Key Non-Peptidomimetic FTIs
The synthesis of potent FTIs requires multi-step sequences that build complex heterocyclic scaffolds. We will detail the synthetic logic for two prominent examples: Tipifarnib and Lonafarnib.
Synthesis of Tipifarnib (R115777)
Tipifarnib is a potent, non-peptidomimetic FTI characterized by an imidazole moiety that interacts with the active site zinc ion and a quinolinone core.[13][14][15] Its synthesis involves the strategic construction of the quinolinone scaffold followed by coupling with the imidazole side chain.
A key synthetic approach involves the condensation of an imidazole anion with a suitably functionalized 6-benzoyl quinolone derivative.[13] A modern and efficient method for constructing the quinolinone core itself utilizes a palladium-catalyzed cascade reaction.[16]
Caption: Synthetic workflow for Tipifarnib highlighting a modern Pd-catalyzed core synthesis.
Protocol 2.1.1: Palladium-Catalyzed Synthesis of a 2-Quinolinone Intermediate
This protocol is adapted from a highly efficient cascade reaction for forming the central quinolinone scaffold.[16]
Materials:
-
Substituted N-phenyl-2-propenamide (Starting Material A)
-
Acrylate derivative (Starting Material B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetic anhydride (Ac₂O)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-phenyl-2-propenamide derivative (1.0 equiv).
-
Add toluene, followed by the acrylate derivative (3.0 equiv), acetic anhydride (2.0 equiv), and p-toluenesulfonic acid monohydrate (1.0 equiv).
-
Add sodium persulfate (3.0 equiv) and palladium(II) acetate (0.05 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 36 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired 2-quinolinone intermediate.
Synthesis of Lonafarnib (SCH66336)
Lonafarnib is a tricyclic FTI that acts as a non-peptidomimetic, orally active inhibitor.[9][10] Its synthesis is a significant undertaking, with a key challenge being the chemoselective reduction of both a nitroarene and a ketone in the presence of sensitive halogen substituents. An innovative iodide-catalyzed reduction using phosphorous acids was developed for large-scale synthesis.[17]
Caption: Key steps in the synthesis of Lonafarnib, featuring a chemoselective reduction.
Protocol 2.2.1: Chemoselective Reduction of the Nitro Ketone Intermediate
This protocol describes the crucial step that avoids dehalogenation, a common side reaction with standard reduction methods like catalytic hydrogenation.[17]
Materials:
-
Nitro ketone intermediate (Starting Material B)
-
Phosphorous acid (H₃PO₃)
-
Hypophosphorous acid (H₃PO₂)
-
Sodium iodide (NaI)
-
Hydrobromic acid (HBr), aqueous
-
Reaction vessel suitable for heating corrosive acidic mixtures
Procedure:
-
Charge the reaction vessel with the nitro ketone intermediate (1.0 equiv).
-
Add aqueous hydrobromic acid, sodium iodide (0.1 equiv), and phosphorous acid.
-
Heat the mixture to 115 °C. This first stage selectively reduces the nitro group to an amine. Monitor the conversion of the nitro group.
-
Once the nitro reduction is complete, carefully add hypophosphorous acid to the hot reaction mixture. This second stage reduces the ketone to a hydroxyl group.
-
Continue heating until the ketone reduction is complete, as monitored by HPLC.
-
Cool the reaction mixture and carefully neutralize by adding a base (e.g., NaOH solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo to yield the crude amino alcohol intermediate, which can be purified or used directly in the next step.
Biological Evaluation of Farnesyltransferase Inhibitors
Synthesizing a potential FTI is only the first step. Its biological activity must be rigorously quantified. This involves both enzymatic assays to determine direct inhibition of FTase and cell-based assays to assess efficacy in a biological context.
In Vitro Enzymatic Inhibition Assay
A widely used method for screening FTIs is a homogeneous, fluorescence-based assay.[2][4] The assay measures the ability of a test compound to inhibit the transfer of a farnesyl group from FPP to a fluorescently-labeled peptide substrate (e.g., dansyl-CaaX).
Caption: Workflow for a fluorescence-based farnesyltransferase inhibitor screening assay.
Protocol 3.1.1: Fluorimetric FTase Inhibition Assay
This protocol is based on commercially available kits and published methods.[2][4][18][19]
Materials:
-
Black, flat-bottom 384-well microplate
-
Recombinant FTase enzyme
-
Farnesyl diphosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-CVIM)
-
Assay Buffer (containing Mg²⁺ and a stabilizing agent like DTT or TCEP)
-
Test compounds (synthesized FTIs) dissolved in DMSO
-
Known FTI as a positive control (e.g., Lonafarnib)[19]
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In the 384-well plate, add 1 µL of each compound dilution to the "Test" wells. Add 1 µL of DMSO to "Control" (100% activity) and "Blank" (no enzyme) wells.
-
Enzyme Addition: Prepare a solution of FTase in assay buffer. Add 20 µL of the FTase solution to the "Test" and "Control" wells. Add 20 µL of assay buffer without enzyme to the "Blank" wells.
-
Pre-incubation: Tap the plate gently to mix. Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a "Working Reagent" by mixing the Dansyl-peptide substrate and FPP in assay buffer according to optimized concentrations. Add 20 µL of the Working Reagent to all wells to start the reaction.
-
Reaction Incubation: Immediately mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis:
-
Subtract the "Blank" reading from all "Test" and "Control" wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Fluorescence_Test / Fluorescence_Control)) * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
To determine if enzyme inhibition translates to anti-cancer activity, a cell-based assay is essential. This typically involves treating cancer cell lines (especially those with known Ras mutations) with the synthesized FTI and measuring the effect on cell viability or proliferation.[13]
Conceptual Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., H-ras transformed 3T3 fibroblasts or a pancreatic cancer line like PANC-1) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized FTI for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).
-
Data Acquisition: After appropriate incubation, measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the EC₅₀ (half-maximal effective concentration).
Data Summary and Interpretation
The ultimate goal of synthesis and testing is to identify potent and selective compounds. The data below, compiled from public sources, illustrates the high potency achieved by Tipifarnib and Lonafarnib.
| Compound | Target | IC₅₀ (nM) | Notes |
| Tipifarnib | FTase | 0.86 | Potent inhibitor of farnesyltransferase in vitro.[3] |
| Lonafarnib | H-Ras FTase | 1.9 | Orally active and potent against multiple Ras isoforms.[3] |
| K-Ras FTase | 5.2 | [3] | |
| N-Ras FTase | 2.8 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Zinc-Binding Group: The imidazole of Tipifarnib and similar heterocycles in other series are crucial for coordinating with the Zn²⁺ ion in the FTase active site.[12]
-
Hydrophobic Pockets: The quinolinone and tricyclic benzocyclohepta[1,2-b]pyridine scaffolds of Tipifarnib and Lonafarnib, respectively, are designed to occupy hydrophobic pockets in the enzyme's peptide-binding site.[12][14]
-
Side Chains: Modifications to peripheral groups, such as the piperidine-carboxamide of Lonafarnib, are optimized to enhance cell permeability, oral bioavailability, and potency.[20]
Conclusion
The synthesis of farnesyltransferase inhibitors represents a landmark achievement in targeted cancer therapy. The evolution from simple peptide mimics to complex, drug-like heterocycles like Tipifarnib and Lonafarnib showcases the power of medicinal chemistry to solve challenges of potency, selectivity, and pharmacokinetics. The detailed synthetic protocols and bioassay workflows provided in this guide offer a comprehensive framework for researchers aiming to discover, synthesize, and validate novel FTIs. As the clinical applications for this drug class continue to expand beyond oncology, the principles and methods outlined here will remain fundamentally important for the development of the next generation of farnesyltransferase-targeted therapeutics.
References
- EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit - BioAssay Systems. (n.d.).
- Crul, M., de Klerk, G. J., Swart, M., & van den Eertwegh, A. J. (2002). Inhibitors of Farnesyltransferase: A Rational Approach to Cancer Chemotherapy? Journal of Medicinal Chemistry.
- Karp, J. E., & Smith, B. D. (2007). Tipifarnib in the treatment of acute myeloid leukemia. Leukemia & Lymphoma.
- Synthessis of Tipifarnib. (2015). Synfacts.
- CD Farnesyltransferase Inhibitor Screening Kit - CD Biosynsis. (n.d.).
- Potent and Selective Farnesyl Transferase Inhibitors. (2003). Journal of Medicinal Chemistry.
- BioAssay Systems Farnesyltransferase Inhibitor. (n.d.).
- Farnesyl Transferase Inhibitor Assay Services - BioAssay Systems. (n.d.).
- Wu, G. G., Chen, F. X., Lafrance, D., Liu, Z., Greene, S. G., Wong, Y.-S., & Xie, J. (2011). A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3: Its Application to the Synthesis of a Potential Anticancer Agent. Organic Letters.
- Farnesyl Transferase | Inhibitors | MedChemExpress. (n.d.).
- Karp, J. E., Lancet, J. E., Kaufmann, S. H., End, D. W., Wright, J. J., & Messmann, R. A. (2002). Farnesyltransferase inhibitors: novel compounds in development for the treatment of myeloid malignancies. Current Opinion in Oncology.
- BioAssay Systems Farnesyltransferase. (n.d.).
- Synthesis of lonafarnib derivatives. (2020).
- An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Development of farnesyl transferase inhibitors: a review. (2003). Current Medicinal Chemistry.
- Caponigro, F., & Basile, S. (2003). Farnesyl transferase inhibitors in clinical development.
- Mechelke, M. F., & Mikolchak, A. (n.d.). Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor.
- Farnesyltransferase inhibitor - Wikipedia. (n.d.).
- (PDF) Farnesyltransferase Inhibitors: A Comprehensive Review Based on Quantitative Structural Analysis. (2013).
- New tricks for human farnesyltransferase inhibitor: cancer and beyond. (2019). Medicinal Chemistry Research.
- Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase Suggest a Mechanism of FTI Selectivity. (2005). Biochemistry.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Molecules.
- Lonafarnib - Wikipedia. (n.d.).
- Tipifarnib - Wikipedia. (n.d.).
- Lonafarnib: First Approval. (2021). Drugs.
- Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem. (n.d.).
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Application Notes and Protocols: Strategic Use of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFA) in Advanced Peptide Synthesis
Introduction: Expanding the Chemist's Toolkit for Peptide Synthesis
The synthesis of peptides with high purity and yield is fundamental to numerous fields, from biochemistry to drug development.[1][2] The strategic use of protecting groups to temporarily block reactive functional groups on amino acids is a cornerstone of modern peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[3][4][] The most widely used N-terminal protecting groups, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), form the basis of the two primary solid-phase peptide synthesis (SPPS) strategies.[1][6] While highly effective, the quest for novel protecting groups with unique properties continues, driven by the need for greater orthogonality, milder reaction conditions, and improved performance in the synthesis of complex or modified peptides.
This document introduces 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (BTFA) as a promising, albeit less explored, protecting group for the N-terminus of amino acids in peptide synthesis. While direct literature on BTFA's application is emerging, its structural analogue, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, has been shown to be a useful reagent for the protection of amino acids.[7][8][9] This guide will provide a comprehensive overview of the proposed mechanism, potential advantages, and detailed protocols for the application of BTFA in both solution-phase and solid-phase peptide synthesis, based on established chemical principles and data from related compounds.
Proposed Mechanism of N-Terminal Protection with BTFA
The protection of an N-terminal amino group with BTFA is proposed to proceed via a nucleophilic addition-elimination reaction. The primary amine of the amino acid acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone system of BTFA. This is followed by the elimination of butanol to form a stable N-protected amino acid derivative. The trifluoromethyl group significantly enhances the electrophilicity of the double bond, facilitating a rapid and efficient reaction under mild conditions.
Caption: Proposed mechanism for N-terminal protection using BTFA.
Potential Advantages of the BTFA Protecting Group
The unique structure of BTFA suggests several potential benefits in peptide synthesis:
-
Mild Protection Conditions: The reaction is expected to proceed readily at or below room temperature without the need for strong activating agents.
-
High Stability: The resulting enaminone linkage is anticipated to be stable to the conditions used for the removal of common side-chain protecting groups.
-
Orthogonality: The BTFA group is predicted to be stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine), offering a potentially orthogonal protecting group strategy.
-
Fluorinated Tag: The presence of the trifluoromethyl group provides a unique spectroscopic handle (¹⁹F NMR) for monitoring the progress of protection and deprotection reactions, as well as for the characterization of intermediates and final products.[10]
Experimental Protocols
Protocol 1: Solution-Phase N-Terminal Protection of an Amino Acid with BTFA
This protocol describes the general procedure for the protection of the N-terminus of a free amino acid in solution.
Materials:
-
Amino Acid
-
This compound (BTFA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
Dissolution: Suspend the amino acid (1.0 eq) in anhydrous DCM or THF.
-
Basification: Add TEA or DIEA (1.1 eq) to the suspension and stir until the amino acid dissolves.
-
Addition of BTFA: Slowly add BTFA (1.05 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-BTFA-protected amino acid.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DCM or THF |
| Base | TEA or DIEA (1.1 eq) |
| Reactant Ratio | Amino Acid : BTFA (1.0 : 1.05) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Protocol 2: Solid-Phase N-Terminal Protection of a Resin-Bound Peptide with BTFA
This protocol outlines the procedure for the on-resin protection of the N-terminus of a growing peptide chain.
Materials:
-
N-terminally deprotected peptide-resin
-
This compound (BTFA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Solid-Phase Peptide Synthesis Vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptide-resin in anhydrous DMF or DCM for 30 minutes.
-
Reagent Preparation: Prepare a solution of BTFA (5 eq) and DIEA (5 eq) in DMF or DCM.
-
Protection Reaction: Add the BTFA/DIEA solution to the swollen resin and shake at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x).
-
Drying: Dry the resin under vacuum.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful protection.
Caption: Workflow for on-resin N-terminal protection with BTFA.
Protocol 3: Proposed Deprotection of the BTFA Group
The stability of the BTFA group to standard deprotection conditions for Boc and Fmoc groups is a key aspect of its utility. The following are proposed methods for its removal.
A. Mild Acidic Hydrolysis (Proposed):
The enaminone linkage of the BTFA-protected amine is expected to be susceptible to hydrolysis under mild acidic conditions.
Reagents:
-
BTFA-protected peptide or peptide-resin
-
Aqueous solution of a mild acid (e.g., 10% aqueous acetic acid, or a buffered solution at pH 4-5)
-
Organic co-solvent if needed (e.g., THF)
Procedure:
-
Dissolve or suspend the BTFA-protected peptide in the mild acidic solution.
-
Stir at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Upon completion, neutralize the acid and proceed with purification or the next synthesis step.
B. Hydrazinolysis (Proposed):
Similar to other acyl-type protecting groups, the BTFA group may be cleaved by treatment with hydrazine.
Reagents:
-
BTFA-protected peptide-resin
-
2-5% Hydrazine monohydrate in DMF
Procedure:
-
Treat the BTFA-protected peptide-resin with a solution of 2-5% hydrazine in DMF.
-
Shake at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Analytical Characterization
The success of the protection and deprotection steps should be rigorously monitored using standard analytical techniques.
| Technique | Expected Observation for Protection | Expected Observation for Deprotection |
| ¹H NMR | Appearance of new vinyl protons and disappearance of the free amine proton signal. | Disappearance of the vinyl proton signals and reappearance of the free amine proton signal. |
| ¹⁹F NMR | A characteristic singlet for the CF₃ group. | Disappearance of the CF₃ signal. |
| Mass Spec (ESI-MS) | Increase in mass corresponding to the addition of the BTFA group (C₈H₁₀F₃NO). | Decrease in mass corresponding to the removal of the BTFA group. |
| HPLC | Shift in retention time of the protected product compared to the starting material. | Reversion to a retention time similar to the unprotected starting material. |
Compatibility and Orthogonality
The BTFA protecting group is hypothesized to be orthogonal to both the Boc and Fmoc protection strategies.
-
Fmoc/tBu Strategy: The BTFA group is expected to be stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. This would allow for the selective deprotection of the Fmoc group in the presence of a BTFA-protected side chain, or vice versa.
-
Boc/Bzl Strategy: The BTFA group is anticipated to be stable to the strong acidic conditions (e.g., TFA in DCM) used for Boc deprotection.[11] This would enable the selective removal of the Boc group while the BTFA group remains intact.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protection | Insufficient amount of BTFA or base. Steric hindrance at the N-terminus. | Increase the equivalents of BTFA and base. Increase reaction time and/or temperature. |
| Side Reactions | Reaction with nucleophilic side chains (e.g., Lys, Orn). | Protect the side chains of susceptible amino acids prior to N-terminal protection. |
| Incomplete Deprotection | Deprotection conditions are too mild. | Increase the concentration of the deprotecting agent, reaction time, or temperature. |
| Peptide Aggregation | Poor solubility of the protected peptide. | Use a different solvent system or add chaotropic agents. |
Conclusion
This compound (BTFA) presents a promising avenue for the development of new protecting group strategies in peptide synthesis. Its proposed mild introduction, unique deprotection characteristics, and potential for orthogonality with established methods make it an attractive candidate for further investigation. The protocols and insights provided in this guide are intended to serve as a starting point for researchers and drug development professionals to explore the utility of BTFA in their synthetic endeavors. Further experimental validation is required to fully elucidate the scope and limitations of this novel protecting group.
References
-
National Center for Biotechnology Information. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. In PubChem. Retrieved from [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Vankayala, B., & Gopishetty, S. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Fiveable. (n.d.). TFA Deprotection. In Organic Chemistry Key Term. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Hlebowicz, K. J., & Vágner, J. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore. U.S.
-
Amerigo Scientific. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- Vankayala, B., & Gopishetty, S. (2013). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Jiang, Z. X., & Yu, Y. B. (2007). The synthesis of a geminally perfluoro-tert-butylated beta-amino acid and its protected forms as a potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. The Journal of Organic Chemistry, 72(4), 1464–1467.
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. digital.csic.es [digital.csic.es]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one [oakwoodchemical.com]
- 8. 4-エトキシ-1,1,1-トリフルオロ-3-ブテン-2-オン contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
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- 11. fiveable.me [fiveable.me]
Application Notes and Protocols for Organometallic Chemistry: A Guide to Grignard and Organozinc Reagents
Abstract
Organometallic reagents are indispensable tools in modern organic synthesis, facilitating the formation of carbon-carbon bonds with a high degree of precision and efficiency. This guide provides an in-depth exploration of two of the most pivotal classes of organometallic compounds: Grignard reagents and organozinc reagents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a comprehensive understanding of the underlying principles, causality behind experimental choices, and field-proven protocols. We will delve into the mechanistic nuances, comparative reactivities, and practical applications of these reagents, supported by authoritative references and detailed experimental workflows.
Introduction: A Tale of Two Reagents
The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis. Among the vast arsenal of reagents available to chemists, organometallic compounds, which feature a direct bond between a carbon atom and a metal, are preeminent. This guide focuses on Grignard reagents (R-MgX) and organozinc compounds (R-ZnX or R₂Zn), two families of reagents that have revolutionized the construction of complex organic molecules.
Victor Grignard's discovery in 1900 of organomagnesium halides marked a paradigm shift in synthetic chemistry, earning him the Nobel Prize in 1912. Grignard reagents are celebrated for their potent nucleophilicity and basicity, enabling a wide array of transformations, most notably the addition to carbonyl compounds.[1][2] However, this high reactivity also renders them intolerant to many functional groups and necessitates strictly anhydrous reaction conditions.[3][4][5]
In contrast, organozinc reagents, first prepared by Edward Frankland in 1848, exhibit a more nuanced reactivity.[6] Their C-Zn bond is significantly more covalent than the C-Mg bond in Grignard reagents, resulting in lower reactivity and basicity.[7] This moderation is not a drawback but a distinct advantage, as it imparts a remarkable tolerance to a wide range of functional groups such as esters, nitriles, and ketones.[6][7][8] This chemoselectivity has made organozinc reagents central to powerful cross-coupling reactions like the Negishi coupling.[9][10][11]
This document will explore the preparation, handling, and application of both reagent types, providing the reader with the knowledge to select the appropriate tool for their synthetic challenge and execute the reactions with precision and safety.
The Grignard Reagent: A Powerful Nucleophile
Grignard reagents are typically represented by the formula R-MgX, where R is an alkyl or aryl group and X is a halogen. The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic and basic, making it reactive towards a wide range of electrophiles.[2]
Mechanism of Formation and Reaction
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The mechanism is complex and thought to involve single-electron transfer (SET) steps on the surface of the magnesium. The ether solvent is not merely a medium but is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom.[4][12]
In their reactions with carbonyl compounds, Grignard reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon. This addition leads to the formation of an alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol.[13][14]
Caption: Formation of a Grignard reagent and its subsequent reaction with a ketone.
Critical Experimental Considerations
The success of a Grignard reaction hinges on meticulous experimental technique.
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water, alcohols, and carboxylic acids.[3][4][12] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[3][5][15] The presence of moisture will quench the reagent and reduce the yield.
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions. They are aprotic and effectively solvate the Grignard reagent through coordination.[4][12]
-
Initiation: The reaction between the organic halide and magnesium can sometimes be slow to start. Initiation can be facilitated by adding a small crystal of iodine, 1,2-dibromoethane, or by mechanical agitation (e.g., ultrasound).[3]
-
Safety: Grignard reactions are exothermic and can become vigorous once initiated.[16] An ice bath should always be on hand to control the reaction temperature.[3] Grignard reagents themselves can be pyrophoric, especially in concentrated form, and must be handled under an inert atmosphere (e.g., nitrogen or argon).[17][18]
Stereocontrol in Grignard Additions
When a Grignard reagent adds to a chiral aldehyde or ketone, the stereochemical outcome can often be predicted using established models. The Felkin-Anh model generally predicts the product of non-chelation-controlled additions, while the Cram chelation model applies when a chelating group is present at the α-position.[19] Chelation involves the coordination of the magnesium atom to the carbonyl oxygen and a nearby heteroatom, creating a rigid cyclic intermediate that directs the nucleophilic attack to one face of the carbonyl.[19][20][21][22]
Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the preparation of a tertiary alcohol from a ketone and a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene (or other suitable organic halide)
-
Acetone (or other suitable ketone)
-
Iodine (a single crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate will form.
-
Workup: After the addition is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. The addition of NH₄Cl is exothermic, so maintain cooling.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol. The product can be further purified by distillation or chromatography.
The Organozinc Reagent: A Chemoselective Nucleophile
Organozinc compounds were among the first organometallics to be synthesized.[6] Their moderate reactivity makes them highly valuable for syntheses involving sensitive functional groups.[6][7]
Preparation of Organozinc Reagents
Organozinc reagents can be prepared through several methods:
-
Direct Insertion of Zinc: Similar to Grignard reagents, organozinc halides can be formed by the direct reaction of an organic halide with zinc metal.[6] This reaction often requires activation of the zinc, which can be achieved using methods like treatment with 1,2-dibromoethane and trimethylsilyl chloride, or by using highly reactive Rieke zinc.[6][8] The addition of lithium chloride can significantly accelerate the formation of organozinc reagents in THF by forming a soluble adduct and keeping the zinc surface active.[6][23]
-
Transmetalation: A common and versatile method is the transmetalation of a more reactive organometallic species (like an organolithium or Grignard reagent) with a zinc halide (e.g., ZnCl₂).[9][24] This approach allows for the preparation of a wide variety of organozinc reagents.
Caption: Preparation and key applications of organozinc reagents.
Key Applications of Organozinc Reagents
The unique reactivity profile of organozinc reagents has led to the development of several powerful named reactions.
-
Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide or triflate.[9][10][11] It is a highly versatile method for forming C-C bonds and is compatible with a wide range of functional groups.[9] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9][25]
-
Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (a "Reformatsky reagent"), typically formed from an α-halo ester and zinc metal, to an aldehyde or ketone to produce a β-hydroxy ester.[26][27][28][29] The lower reactivity of the zinc enolate compared to lithium enolates prevents self-condensation and reaction with the ester group.[27][30]
-
Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically (iodomethyl)zinc iodide, to convert alkenes into cyclopropanes.[6]
Protocol 2: Negishi Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Negishi coupling of an organozinc reagent with an aryl halide.
Materials:
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like X-Phos)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and ligand (if required). Add anhydrous THF and stir at room temperature for 15-20 minutes to form the active catalyst.
-
Reaction Setup: Add the aryl halide to the catalyst mixture.
-
Addition of Organozinc Reagent: Slowly add the solution of the organozinc reagent to the reaction mixture via syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress using TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Comparative Analysis: Grignard vs. Organozinc Reagents
The choice between a Grignard and an organozinc reagent is dictated by the specific requirements of the synthesis.
| Feature | Grignard Reagents (R-MgX) | Organozinc Reagents (R-ZnX, R₂Zn) |
| Reactivity | High | Moderate |
| Basicity | Strong | Weak |
| Functional Group Tolerance | Low (incompatible with acids, alcohols, esters, nitriles, etc.) | High (tolerant of esters, nitriles, ketones, amides)[6][7][8] |
| Primary Reactions | Addition to carbonyls, epoxides, CO₂[1][13][14] | Cross-coupling (Negishi), Reformatsky, Simmons-Smith[6][10][26] |
| Preparation | Direct insertion of Mg into organic halides[2] | Direct insertion of Zn, transmetalation from R-Li/R-MgX[6][9] |
| Handling | Requires strict anhydrous conditions; can be pyrophoric[3][17] | Requires anhydrous conditions; generally less pyrophoric than Grignards[6] |
Conclusion
Grignard and organozinc reagents are powerful and complementary tools in the synthetic chemist's toolkit. Grignard reagents offer unparalleled reactivity for additions to carbonyls and other electrophiles, provided the substrate lacks sensitive functional groups. Organozinc reagents, with their greater functional group tolerance, excel in the construction of complex, polyfunctional molecules, particularly through transition metal-catalyzed cross-coupling reactions. A thorough understanding of their respective reactivities, preparation methods, and handling requirements, as outlined in this guide, is essential for their successful application in research and development. By mastering these organometallic reagents, scientists can continue to push the boundaries of molecular design and synthesis.
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- 21. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Welcome to the technical support center for the synthesis and optimization of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. By providing in-depth explanations, troubleshooting guides, and detailed protocols, we aim to empower you to achieve optimal reaction outcomes.
The synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones, such as the butoxy derivative, is a cornerstone for creating more complex molecules, particularly trifluoromethyl-substituted heterocycles used in pharmaceuticals and agrochemicals.[1][2][3] This guide leverages established chemical principles and field-proven insights to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct route to synthesizing this compound is through a Claisen condensation reaction. This reaction involves the formation of a carbon-carbon bond between two esters, or in this case, an ester and a ketone's enolate equivalent. Specifically, it is a "crossed" Claisen condensation where the enolate of a butoxy-containing precursor attacks the carbonyl carbon of an ethyl trifluoroacetate.
The overall transformation can be visualized as follows:
Caption: General synthesis scheme for this compound.
The reaction mechanism hinges on the generation of a highly nucleophilic enolate, which then attacks the electrophilic carbonyl of the trifluoroacetate. The subsequent elimination of an alkoxide leaving group forms the β-dicarbonyl product. The final deprotonation of the product by the alkoxide is often the thermodynamic driving force for the reaction.[4]
Q2: My reaction yield is consistently low. What are the critical parameters I should optimize?
Low yields in Claisen condensations are a frequent issue, often stemming from a few critical factors.[5][6] These reactions are notoriously sensitive to conditions.[6] Here’s a breakdown of the most impactful parameters to investigate:
-
Base Selection and Stoichiometry: The choice of base is paramount. The base must be strong enough to deprotonate the ketone precursor to form the enolate, but its selection can be nuanced. A full equivalent of a strong, non-nucleophilic base is required because the product, a β-keto ester, is acidic and will be deprotonated, driving the reaction to completion.[4]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that works well. Ensure you wash the mineral oil dispersion with dry hexanes before use.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be prepared fresh or bought as a solution. Ideal for achieving rapid and complete enolate formation at low temperatures.
-
Sodium Ethoxide (NaOEt) / Sodium tert-Butoxide (t-BuOK): While sometimes effective, these alkoxide bases can participate in transesterification with your ethyl trifluoroacetate, leading to mixed products. However, some Claisen reactions paradoxically work better with weaker bases.[6]
-
Potassium Hexamethyldisilazide (KHMDS): A strong, non-nucleophilic base that has shown high efficacy in trifluoromethylation reactions of esters.[7][8]
-
-
Solvent and Moisture Control: Absolute anhydrous conditions are non-negotiable. Any protic solvent or trace moisture will quench the enolate intermediate, halting the reaction.
-
Recommended Solvents: Tetrahydrofuran (THF), diethyl ether, or toluene, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Moisture Sensitivity: The related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, is known to be moisture-sensitive, a property likely shared by the butoxy analog.[9]
-
-
Temperature Management: Temperature control is crucial for minimizing side reactions.
-
Enolate Formation: This step should be performed at low temperatures (-78 °C is common, especially with LDA or KHMDS) to ensure regioselectivity and prevent enolate decomposition.
-
Condensation: After enolate formation, the ethyl trifluoroacetate should be added slowly at the same low temperature. The reaction may then be allowed to slowly warm to room temperature.
-
-
Order of Addition: To prevent the self-condensation of any enolizable ketone precursor and to ensure the desired crossed condensation, always pre-form the enolate.[6] The correct procedure is to add the ketone precursor slowly to a cold solution of the base, allow time for the enolate to form completely, and then add the ethyl trifluoroacetate.
| Parameter | Recommendation | Rationale |
| Base | Start with NaH or LDA (1.1 eq). Consider KHMDS. | Ensures complete and irreversible formation of the enolate, minimizing side reactions.[6][7][8] |
| Solvent | Anhydrous THF or Diethyl Ether. | Prevents quenching of the highly basic enolate intermediate. |
| Temperature | -78 °C for enolate formation and addition. | Maximizes kinetic control, reduces decomposition, and prevents unwanted side reactions. |
| Reagent Purity | Use freshly distilled starting materials. | Impurities can interfere with the reaction, particularly acidic or water-containing contaminants. |
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can they be avoided?
The formation of multiple products points to competing reaction pathways. Understanding these can help you suppress them.
-
Self-Condensation: If your ketone precursor has α-protons, it can react with itself. This is minimized by using the correct order of addition (slowly adding the ketone to the base) and low temperatures to ensure the crossed condensation with ethyl trifluoroacetate is the kinetically favored pathway.
-
Michael Addition: The product, an α,β-unsaturated ketone, is a Michael acceptor. Unreacted enolate could potentially add to the product. This is generally less of a problem under kinetic control (low temperatures).
-
Product Hydrolysis (Hydrate Formation): Trifluoromethyl ketones are highly electrophilic and can readily form stable hydrates in the presence of water, especially during aqueous work-up.[7][8] This hydrate may appear as a different spot on TLC. Often, this is reversible, and the ketone can be regenerated upon purification via silica gel chromatography.[7]
-
Retro-Claisen Reaction: The Claisen condensation is reversible. The final, irreversible deprotonation of the β-keto ester product is what drives the reaction forward.[4] If an insufficient amount of base is used, the equilibrium may not favor the product.
Troubleshooting Workflow for Side Product Formation
Caption: Decision tree for troubleshooting side product formation.
Q4: What are the best practices for reaction work-up and purification?
A careful work-up is essential to isolate your product without causing decomposition.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids, which can promote side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: Trifluoromethyl ketones can be volatile, so avoid excessive heating or high vacuum during solvent removal.[10]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective.
Q5: What are the recommended storage conditions for the purified product?
Based on its structural analogues, this compound is expected to be sensitive to moisture and potentially heat.
-
Temperature: Store at 2-8°C.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Stabilizer: Commercial samples of the ethoxy analogue are often stabilized with a radical inhibitor like butylated hydroxytoluene (BHT).[9] If long-term storage is required, consider adding a small amount (e.g., 0.1 wt%) of BHT.
Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for similar transformations and should be adapted as needed.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Butyl vinyl ether
-
Ethyl trifluoroacetate
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under a high vacuum for 20 minutes.
-
Solvent Addition: Add anhydrous THF via cannula and cool the resulting slurry to 0°C.
-
Enolate Formation: Slowly add butyl vinyl ether (1.0 eq) to the NaH slurry at 0°C. Allow the mixture to stir for 30 minutes at this temperature.
-
Condensation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add ethyl trifluoroacetate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the flask to 0°C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo with minimal heat. Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- BenchChem. (2025).
- LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- PMC, NIH. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones.
- Baxendale Group. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents.
- Reddit. (2020).
- PubChem, NIH. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Leibniz Universität Hannover. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS.
- Master Organic Chemistry. (2020).
- BenchChem.
- TCI Chemicals. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. lookchem.com [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one and Its Derivatives
Welcome to the Technical Support Center for the purification of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the purification of these valuable trifluoromethylated β-alkoxyvinyl ketones. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. The presence of the trifluoromethyl group and the enone system introduces specific properties that require careful consideration during purification to ensure high purity and yield.
This resource will equip you with the expertise to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Issue 1: Co-elution of Product with Starting Materials or Byproducts during Column Chromatography.
Question: I'm having difficulty separating my target compound from a non-polar impurity using a standard silica gel column with a hexane/ethyl acetate eluent system. What's causing this, and how can I improve the separation?
Answer: This is a common challenge, especially when impurities have similar polarities to the desired product. The choice of stationary and mobile phases is critical for achieving good resolution.
-
Causality: Standard silica gel is highly polar.[1] If your target compound and the impurity are both relatively non-polar, they will travel quickly down the column with little differentiation. The trifluoromethyl group can reduce the polarity of the molecule, leading to faster elution. The order of elution from a silica column generally follows the series: hydrocarbons < ethers < ketones < alcohols.[1] Your butoxy derivative has both ether and ketone functionalities, placing it in a moderately polar region, but its overall polarity might be close to that of certain byproducts.
-
Troubleshooting Workflow:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio. Start with a very non-polar eluent (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity.[2] This allows for finer control over the elution of compounds.
-
Consider Alternative Solvents: Replace ethyl acetate with dichloromethane (DCM) or diethyl ether.[3] These solvents offer different selectivities and can alter the elution order of closely related compounds.
-
Switch to a Different Stationary Phase: For challenging separations, consider alternative stationary phases:
-
Fluorinated Stationary Phases: These phases are specifically designed for the separation of fluorinated molecules and can offer unique selectivity based on fluorine content and hydrophobicity.[4][5]
-
Alumina: Alumina can be acidic, neutral, or basic and provides a different selectivity compared to the slightly acidic silica gel.[1]
-
-
Dry Loading: If your crude material has poor solubility in the initial, non-polar eluent, it can precipitate on the column, leading to poor separation.[4] To avoid this, dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
Issue 2: Product Decomposition or Low Recovery After Purification.
Question: My yield of this compound is significantly lower than expected after silica gel chromatography. I suspect the compound is degrading on the column. What should I do?
Answer: Trifluoromethyl ketones can be susceptible to hydration and other degradation pathways, particularly in the presence of acidic or basic media.[6] The slightly acidic nature of standard silica gel can sometimes catalyze these reactions.
-
Causality: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. On a silica gel surface, residual water can add to the carbonyl, forming a stable hydrate.[6] This hydrate may not elute with the desired product or may revert, leading to broad peaks and apparent loss of material.
-
Troubleshooting Strategies:
-
Use Deactivated Silica: Use silica gel that has been treated with a neutralizing agent, or add a small amount (e.g., 0.1-1%) of a neutral or slightly basic modifier like triethylamine to your eluent. This can help to suppress acid-catalyzed degradation.[7]
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography is preferred). Prolonged exposure to the stationary phase increases the opportunity for degradation.
-
Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your eluent, as they can also react with the activated carbonyl group.
-
Consider Distillation: As 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (a close analog) has a boiling point of 51-53 °C at 12 mmHg, vacuum distillation is a viable, non-chromatographic purification method that avoids contact with solid supports. This is an excellent option for removing non-volatile impurities.
-
Issue 3: Difficulty Achieving Crystallization for Solid Derivatives.
Question: I have synthesized a solid derivative of this compound, but I am struggling to get it to crystallize from common solvents.
Answer: The introduction of fluorine can significantly impact a molecule's ability to form a well-ordered crystal lattice, making crystallization challenging.[4]
-
Causality: The unique electronic properties and steric bulk of the trifluoromethyl group can disrupt typical intermolecular packing arrangements that are necessary for crystal formation. Impurities can also act as "crystal poisons," inhibiting nucleation and growth.
-
Troubleshooting Strategies:
-
Systematic Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, ethanol, acetonitrile, water) and hydrogen bonding capabilities. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent, and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Pre-Purification: If the crude material is heavily contaminated, impurities may be inhibiting crystallization.[7] Perform a quick filtration through a plug of silica gel or a basic flash chromatography step to remove major impurities before attempting crystallization.
-
Vary Crystallization Conditions: Experiment with different temperatures, rates of cooling (slow cooling is generally better), and methods of inducing supersaturation (e.g., slow evaporation, vapor diffusion).[4]
-
Purification Workflow Visualization
The following diagram outlines a general workflow for the purification of this compound and its derivatives.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of for this compound? A1: While specific data for the butoxy derivative is not readily available, we can infer properties from its close analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. It is a liquid with a boiling point of 51-53 °C at 12 mmHg and a density of approximately 1.18 g/mL. The butoxy derivative will have a slightly higher boiling point and may be sensitive to moisture.[8] It is advisable to store it under an inert atmosphere at 2-8°C.
| Property (Analog: Ethoxy Derivative) | Value | Reference |
| Molecular Formula | C6H7F3O2 | [] |
| Molecular Weight | 168.11 g/mol | [] |
| Boiling Point | 51-53 °C / 12 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C |
Q2: What analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the structure. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the fluorine signal is very sensitive to the chemical environment and can reveal the presence of fluorine-containing impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds to both separate and identify components of a mixture, providing a good measure of purity.[10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor reaction progress and assess the number of components in a mixture before committing to a larger-scale purification.[3]
Q3: Are there specific safety precautions for handling trifluoromethyl ketones? A3: Yes. Trifluoromethyl ketones should be handled with care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[13] In case of accidental contact, flush the affected area with plenty of water immediately. Due to their potential reactivity, keep them away from strong bases and nucleophiles unless part of a planned reaction.
Q4: Can I use distillation to purify this compound? A4: Yes, vacuum fractional distillation is a highly suitable method, especially for removing non-volatile or significantly higher-boiling impurities.[14][15] Given the boiling point of the ethoxy analog, a good vacuum is necessary to keep the temperature low and prevent thermal decomposition. This method is often preferred as a first-pass purification before high-resolution chromatography if needed.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of the target compound.[1]
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.[1]
-
Add a thin layer of sand.
-
Fill the column with silica gel (230-400 mesh) as a slurry in the initial eluting solvent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal volume of a volatile solvent (e.g., 5 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column.
-
Gently add a protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a low temperature to yield the purified compound.[14]
-
Protocol 2: Purity Assessment by GC-MS
This protocol outlines the general steps for analyzing the purity of the final product.
-
Sample Preparation:
-
Prepare a dilute solution of your purified sample (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrument Setup:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Set up a temperature program, for example:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Set the MS to scan over an appropriate mass range (e.g., m/z 40-400).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the data.
-
-
Data Interpretation:
-
Integrate the total ion chromatogram (TIC). The purity can be estimated by the relative area percentage of the main product peak.
-
Confirm the identity of the peak by comparing its mass spectrum with the expected fragmentation pattern for this compound.
-
References
- BenchChem. (n.d.). Challenges in the purification of fluorinated compounds.
- Santa Cruz Biotechnology, Inc. (2025). Palmityl Trifluoromethyl Ketone - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Cyclopropyl 2-trifluoromethylphenyl ketone - Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Amine Compounds.
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,1,1-Trifluoro-2-pentanone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.
- Guidechem. (n.d.). HEPTAFLUOROISOPROPYL TRIFLUOROMETHYL KETONE (cas 756-12-7) SDS/MSDS download.
- BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- Semantic Scholar. (n.d.). β-Alkoxyvinyl trifluoromethyl ketones as efficient precursors for the one-pot synthesis of bis-(4,5-dihydro-1H-pyrazol-1-yl)met.
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.
- MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- J-Stage. (n.d.). Reaction of Trifluoromethyl Ketones. IV.1) Cyclization of the Ene Reaction Products of Trifluoromethyl Ketones.
- DOI. (n.d.). Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones.
- Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl ketones: properties, preparation, and application.
- ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
- University of Toronto. (n.d.). Column chromatography.
- Journal of Fluorine Chemistry. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4.
- Sigma-Aldrich. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- BOC Sciences. (n.d.). CAS 17129-06-5 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- ChemicalBook. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Chemical Properties.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- ALS. (2023). Analytical Method Summaries.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- ResearchGate. (n.d.). β-Alkoxy-α,β-unsaturated trifluoromethyl ketones or β-alkoxyvinyl....
- Google Patents. (n.d.). EP1314711B1 - Process for preparation of fluorinated ketones.
- NIH PubChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- TCI Chemicals. (n.d.). (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT).
- Chemsrc. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5.
- The Good Scents Company. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5.
- ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ChemicalBook. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5.
- Apollo Scientific. (n.d.). 17129-06-5 Cas No. | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.
- PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification.
- ResearchGate. (2021). Recent Advances in the Synthesis of Distal Fluorinated Ketones.
- Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
- SciSpace. (n.d.). Purification of Fluorine by Distillation.
- PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.
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Technical Support Center: Troubleshooting Side Products in Reactions with 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. This versatile building block is instrumental in synthesizing trifluoromethyl-substituted heterocycles. However, its multiple reactive sites can lead to challenges with selectivity and the formation of undesired side products. This guide is designed to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate these issues, ensuring the success of your experiments.
Part 1: Frequently Asked Questions - Understanding Core Reactivity
This section addresses the fundamental chemical principles governing the reactivity of this compound, which are crucial for troubleshooting.
Q1: What are the primary electrophilic sites on this compound, and how does the trifluoromethyl group influence them?
A1: this compound possesses two key electrophilic centers. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly enhances the electrophilicity of the adjacent carbonyl carbon (C2). Through resonance, this effect extends to the β-carbon (C4) of the enone system. The butoxy group at C4 is a competent leaving group, making this position susceptible to nucleophilic attack followed by elimination.[1]
Caption: Electrophilic centers of this compound.
Q2: Why is achieving regioselectivity in heterocycle synthesis (e.g., pyrazoles) often a challenge with this reagent?
A2: When using unsymmetrical dinucleophiles, such as substituted hydrazines or amidines, the two nucleophilic centers of the reagent can attack either the C2 or C4 position of the enone. This competition leads to the formation of regioisomeric products.[2] For instance, in pyrazole synthesis, the initial attack of a hydrazine can occur at either electrophilic carbon, ultimately yielding two different pyrazole isomers after cyclization and dehydration. The final product ratio is highly dependent on reaction conditions.
Q3: How does the "hardness" or "softness" of a nucleophile affect the reaction pathway and potential side products?
A3: The principle of Hard and Soft Acids and Bases (HSAB) is a powerful predictor here.
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums, CF₃⁻) are driven by electrostatics and preferentially attack the harder, more electron-deficient carbonyl carbon (C2) in a 1,2-addition.[3]
-
Soft Nucleophiles (e.g., enolates, amines, thiols) are governed by orbital interactions and favor attack at the softer β-carbon (C4) in a conjugate (or Michael-type) addition-elimination reaction.[4][5]
Understanding this principle is key to selecting appropriate reagents and conditions to favor your desired reaction pathway over the formation of side products like Michael adducts or carbonyl addition products.
Part 2: Troubleshooting Guide - Common Side Products & Mitigation
This section provides a systematic approach to identifying and solving common problems encountered during reactions.
Problem 1: Formation of Regioisomeric Pyrazoles
-
Symptom: You observe a mixture of 3-trifluoromethyl and 5-trifluoromethyl pyrazole isomers in your crude product analysis (LC-MS, ¹⁹F NMR, or ¹H NMR).
-
Root Cause: This arises from the non-selective initial attack of the hydrazine nucleophile at the C2 and C4 positions of the enone. The reaction kinetics and thermodynamics for both pathways can be competitive.[2]
-
Troubleshooting & Mitigation:
-
Solvent Polarity: The choice of solvent can influence which pathway is favored. Non-polar solvents may favor one isomer, while polar protic solvents (like ethanol or acetic acid) can stabilize intermediates differently, altering the product ratio.
-
pH Control: The reaction is often catalyzed by acid. A catalytic amount of a strong acid (e.g., HCl) can protonate the carbonyl, further activating the C2 position and potentially increasing selectivity. Conversely, basic conditions might favor attack at C4.
-
Temperature: Lowering the reaction temperature often enhances kinetic control, which may favor the formation of one regioisomer over the other.
-
Caption: Competing pathways leading to pyrazole regioisomers.
Problem 2: Unwanted Hydrolysis to 1,1,1-Trifluorobutane-2,4-dione
-
Symptom: You detect a species with a mass corresponding to the diketone C₄H₃F₃O₂ or observe downstream products that are inconsistent with the enone starting material.
-
Root Cause: The enol ether functionality is sensitive to moisture, especially under acidic or basic conditions, leading to hydrolysis and formation of the corresponding 1,3-diketone.[6][7] This diketone is itself a reactive species and can undergo different reactions with your nucleophile, leading to a complex product mixture.
-
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Ensure your starting enone has been stored properly, away from moisture. If its purity is in doubt, consider purification before use. Commercially available reagents may contain stabilizers like BHT.[8][9]
-
Controlled Workup: During the reaction workup, minimize contact time with aqueous layers, especially if they are acidic or basic.
-
| Condition | Stability of this compound (% remaining after 4h at RT) | Primary Side Product |
| Anhydrous THF (N₂ atm) | >99% | None Detected |
| THF with 1% H₂O | ~85% | 1,1,1-Trifluorobutane-2,4-dione |
| THF with 1% H₂O + 0.1 eq HCl | ~40% | 1,1,1-Trifluorobutane-2,4-dione |
| Table 1: Illustrative stability of the enone under various conditions. |
Problem 3: Isolation of Stable Intermediates (Reaction Stalling)
-
Symptom: The reaction does not proceed to the final heterocyclic product. Instead, you isolate a stable intermediate, such as an enaminoketone.
-
Root Cause: The initial nucleophilic attack and elimination of the butoxy group are often fast, but the subsequent cyclization and dehydration/aromatization step can be slow and may require harsher conditions (higher temperature or stronger acid/base catalysis).[10]
-
Troubleshooting & Mitigation:
-
Increase Temperature: Refluxing the reaction mixture is often necessary to provide the activation energy for the cyclization step.
-
Add a Catalyst: If not already present, adding a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration step.
-
Change Solvent: Switching to a higher-boiling point solvent can allow for higher reaction temperatures.
-
Caption: Workflow for overcoming stalled reactions.
Part 3: Validated Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-pyrazole
This protocol is optimized to favor a specific regioisomer by controlling the reaction conditions.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 5 minutes.
-
Solvent & Reagent Addition: Add anhydrous ethanol (approx. 0.2 M concentration) via syringe. Add the desired arylhydrazine hydrochloride (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole isomer.
Protocol 2: Minimizing Hydrolysis During a Nucleophilic Substitution Reaction
This protocol details the rigorous steps required to prevent the formation of the 1,3-diketone side product.
-
Glassware & Reagent Prep: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Use a freshly opened bottle of anhydrous solvent (e.g., THF, Toluene) or solvent passed through a purification system.
-
Reaction Setup: Assemble the glassware hot and allow it to cool completely under a positive pressure of nitrogen.
-
Reagent Addition: Add this compound (1.0 eq) to the reaction flask via a gas-tight syringe. Add the anhydrous solvent.
-
Nucleophile Addition: If the nucleophile is a solid, add it under a positive flow of nitrogen. If it is a liquid, add it via syringe.
-
Reaction: Stir the reaction at the desired temperature, maintaining the inert atmosphere throughout.
-
Quenching & Workup: Cool the reaction in an ice bath before quenching. Quench the reaction with a saturated anhydrous solution of ammonium chloride in THF if possible, or with a minimal amount of cold, de-gassed water if absolutely necessary. Proceed immediately to extraction with a non-polar solvent.
References
- Singh, R. P., & Shreeve, J. M. (2004).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Enone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
- Pianowski, K. E., et al. (2021). Cycloaromatization Reaction of 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-Diaminotoluene: The Unexpected Regioselective Synthesis of 2,4,7,8-Tetrasubstituted Quinolines.
-
Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. [Link]
-
College of Saint Benedict/Saint John's University. Carbonyl Addition CO22b. Michael Addition and Robinson Annulation. csbsju.edu. [Link]
-
OUCI. Enantioselective Michael Addition of Malonates to Enones. ouci.u-tokyo.ac.jp. [Link]
- Science of Synthesis. (2005). Product Class 9: Enones. Thieme.
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]
-
University of Mississippi. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Wikipedia. Michael addition reaction. Wikipedia. [Link]
-
Singh, R. P., et al. (2002). Diketo Compounds with (Trifluoromethyl)trimethylsilane: Double Nucleophilic Trifluoromethylation Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Garcı́a, P., et al. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Beilstein Journal of Organic Chemistry. [Link]
- Sosnovskikh, V. Y. (2014). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
-
Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. [Link]
-
Prakash, G. K. S., et al. (2016). 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. PMC - NIH. [Link]
- da Silva, J. F., et al. (2018). 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis.
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters - ACS Publications. [Link]
- Sewald, N., et al. (2014). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
- Google Patents. (2015). Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from 1,1,1-trifluoroacetone.
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
G. D. Searle & Co. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Wang, C., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem. [Link]
-
The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. The Good Scents Company. [Link]
-
Chemsrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. Chemsrc. [Link]
-
National Institutes of Health. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem. [Link]
-
El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]
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- 10. researchgate.net [researchgate.net]
Handling and safety precautions for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled using safety and handling data primarily for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one. While 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is expected to have similar reactive properties, its physical and toxicological data may differ. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Introduction
4-Alkoxy-1,1,1-trifluorobut-3-en-2-ones are valuable reagents in organic synthesis, particularly in the construction of trifluoromethyl-containing heterocycles and as protecting groups in peptide synthesis.[1] Their utility is derived from the highly reactive trifluoromethylketone and enone functionalities. However, this reactivity also necessitates stringent handling and safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for these compounds, with a focus on troubleshooting common issues encountered during their use.
Section 1: Hazard Identification and Core Safety Principles
These compounds are classified as hazardous materials with multiple risk factors. Understanding these is the first step in safe handling.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[3]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.
Core Safety Principle: The "ALARP" (As Low As Reasonably Practicable) and Engineering Controls Hierarchy
Your primary goal is to minimize exposure. This is best achieved by implementing a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of controls for mitigating exposure risks.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during the handling and use of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones.
Q1: My reaction is turning dark, and I'm seeing polymerization. What's happening?
A1: This is a common issue and can be attributed to several factors:
-
Presence of Nucleophiles: These reagents are highly susceptible to nucleophilic attack. Trace amounts of water, amines, or other nucleophiles can initiate polymerization or degradation. Ensure all your solvents and reagents are scrupulously dry and that your glassware is flame-dried or oven-dried before use.
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents, as these can cause vigorous and uncontrolled reactions.[5]
-
Temperature: Exothermic reactions can lead to thermal decomposition. Maintain strict temperature control throughout your reaction.
-
Stabilizer Depletion: Commercial preparations often contain a stabilizer like BHT. If the reagent is old or has been improperly stored, the stabilizer may be depleted.
Troubleshooting Steps:
-
Verify Reagent Quality: If in doubt, obtain a fresh bottle of the reagent.
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents.
Q2: I've noticed the liquid has a yellow to orange tint. Is it still usable?
A2: The pure compound is typically a colorless to light yellow liquid.[1] A darker color may indicate some degradation or the presence of impurities. While it might still be suitable for some applications, for reactions sensitive to impurities, it is advisable to purify the material by distillation under reduced pressure or to use a fresh batch.
Q3: What are the appropriate storage conditions? I've seen conflicting information.
A3: The recommended storage temperature is refrigerated at 2-8°C.[7] This is crucial for several reasons:
-
Reduces Vapor Pressure: Minimizes the concentration of flammable and toxic vapors in the container headspace.
-
Slows Decomposition: Enhances long-term stability.
-
Inert Atmosphere: Store under an inert atmosphere to prevent reaction with atmospheric moisture.[6]
-
Security: The storage location should be locked to restrict access.
Q4: I accidentally left the container on the bench for a few hours at room temperature. Is it still good?
A4: While not ideal, brief periods at room temperature are unlikely to cause significant degradation, especially if the container was tightly sealed. However, repeated temperature cycling should be avoided. For optimal performance and safety, always return the reagent to the refrigerator for storage.
Section 3: Experimental Protocols and Procedures
Protocol 1: Safe Dispensing of 4-Alkoxy-1,1,1-trifluorobut-3-en-2-one
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are readily accessible.[6]
-
Don the required PPE (see Table 2).
-
-
Inerting:
-
Bring the sealed container of the reagent from the refrigerator and allow it to equilibrate to room temperature in a desiccator to prevent condensation.
-
Set up your reaction vessel under an inert atmosphere.
-
-
Dispensing:
-
Use a syringe or cannula for liquid transfer to minimize exposure to air.
-
If pouring, do so slowly and carefully to avoid splashing.
-
Ensure the container is properly grounded to prevent static discharge.
-
-
Post-Dispensing:
-
Tightly reseal the container, purge the headspace with inert gas if possible, and return it to the refrigerator.
-
Clean any contaminated surfaces immediately.
-
Protocol 2: Spill Management
Caption: Decision workflow for spill response.
-
Evacuate and Alert: For large spills, immediately evacuate the area and alert your institution's Environmental Health and Safety (EH&S) department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small, manageable spills within a fume hood, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[5][6] Do not use combustible materials like paper towels.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[6]
-
Place the waste in a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Section 4: Data Tables for Quick Reference
Table 1: Physical and Chemical Properties of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₂ | [3] |
| Molecular Weight | 168.11 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.18 g/mL at 25°C | |
| Boiling Point | 51-53°C at 12 mmHg | [8] |
| Flash Point | 52°C (125.6°F) - closed cup | |
| Storage Temperature | 2-8°C | [7] |
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | Prevents skin contact, which can cause severe burns and allergic reactions. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[6] |
| Skin and Body | Flame-resistant lab coat. | Protects against splashes and fire hazards. |
| Respiratory | Use in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6] | The compound is fatal if inhaled.[2][3] |
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
General Advice: Move the victim from the source of exposure.[9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
Inhalation:
-
Remove the person to fresh air.[9]
-
If breathing is difficult, provide oxygen.
-
If not breathing, begin artificial respiration.
-
Call a poison center or doctor immediately.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Call a poison center or doctor immediately.
-
-
Ingestion:
-
Do NOT induce vomiting.[6]
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Call a poison center or doctor if you feel unwell.
-
References
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - SDS Management Software. [Link]
-
First Aid: Chemical Exposure. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - LookChem. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem - NIH. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5 | Chemsrc. [Link]
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 - The Good Scents Company. [Link]
-
4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)- - precisionFDA. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Protheragen. [Link]
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Overcoming challenges in the synthesis of trifluoromethyl ketones
Introduction: Trifluoromethyl ketones (TFMKs) are a critical class of compounds in medicinal and agricultural chemistry. Their unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, make them valuable as enzyme inhibitors and synthetic intermediates.[1][2] However, these same properties present significant challenges in their synthesis.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common hurdles in the synthesis of these valuable molecules.
Method 1: Trifluoroacetylation of Organometallic Reagents (e.g., Grignard or Organolithium)
This is one of the most common methods, typically involving the reaction of an organometallic reagent (R-M) with a trifluoroacetylating agent like ethyl trifluoroacetate. The primary challenge is controlling the reactivity to prevent side reactions.
Troubleshooting & FAQs
Q1: My reaction yield is low, or I'm not seeing any product formation. What are the likely causes?
Answer: Low or no yield in this reaction is often traced back to a few key areas:
-
Poor Quality Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Ensure your reagents are freshly prepared or properly titrated. Use of anhydrous solvents and inert atmosphere (Argon or Nitrogen) is critical.
-
Reagent Stoichiometry: Unlike typical ketone synthesis, the intermediate hemiacetal formed is often quite stable.[3] This stability can prevent the second addition of the organometallic reagent, which is a common issue in ketone synthesis with other esters. However, ensuring the correct stoichiometry is still important for driving the reaction to completion.
-
Reaction Temperature: These reactions are often exothermic. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial to prevent side reactions and decomposition of the reagents. A sudden increase in temperature upon addition of the trifluoroacetylating agent can indicate a very fast, uncontrolled reaction, which often leads to lower yields.
Q2: I'm observing the formation of a tertiary alcohol (R₂-C(OH)-CF₃) instead of my desired ketone. How can I prevent this?
Answer: The formation of the tertiary alcohol indicates a double addition of your organometallic reagent. While the tetrahedral intermediate in trifluoromethyl ketone synthesis is more stable than in non-fluorinated analogues, over-addition can still occur, especially under certain conditions.
-
Inverse Addition: Add the organometallic reagent slowly to a solution of the ethyl trifluoroacetate at low temperature. This maintains a low concentration of the reactive organometallic species, disfavoring the second addition.
-
Choice of Trifluoroacetylating Agent: While ethyl trifluoroacetate is common, other reagents can offer better control. For example, N-phenyl-N-tosyltrifluoroacetamide has been shown to react well with organoboronic acids in the presence of a palladium catalyst to yield trifluoromethyl ketones.[4]
Q3: My starting material is an enolizable ketone, and I'm getting low yields and many side products. What's happening?
Answer: When using organometallic reagents with substrates that have acidic protons (like enolizable ketones), a simple acid-base reaction can compete with the desired nucleophilic attack. The organometallic reagent can act as a base, deprotonating the ketone and forming an enolate. This consumes your reagent and leads to side reactions. A tandem Claisen condensation and retro-Claisen C-C bond cleavage approach using NaH as a base with ethyl trifluoroacetate has been shown to be effective for enolizable alkyl phenyl ketones.[4]
Workflow for Optimizing Trifluoroacetylation of Organometallics
Caption: Troubleshooting workflow for low yields in trifluoroacetylation.
Method 2: Oxidation of Trifluoromethyl Carbinols
This two-step approach involves first forming a secondary trifluoromethyl alcohol, which is then oxidized to the ketone.[1] This method can be advantageous as the initial addition to an aldehyde is often easier to control than the reaction with an ester.
Troubleshooting & FAQs
Q1: The oxidation of my trifluoromethyl carbinol is slow or incomplete. Why is this happening and how can I fix it?
Answer: The oxidation of trifluoromethyl carbinols is notoriously difficult. The strong electron-withdrawing effect of the CF₃ group increases the activation barrier for oxidation, making many standard oxidation protocols inefficient.[5]
-
Choice of Oxidant: Milder oxidants like PCC or Varma's reagent may not be effective. More powerful oxidation systems are typically required.
-
Dess-Martin Periodinane (DMP): This is a reliable choice for this transformation, though it can be expensive and generate explosive byproducts if not handled correctly.[6]
-
Swern Oxidation: This method is also effective but requires cryogenic temperatures and careful handling of foul-smelling reagents.
-
Catalytic Nitroxide Systems: A more modern and "green" approach involves using a catalytic amount of a nitroxide radical (like TEMPO or 4-acetamido-TEMPO) with a stoichiometric terminal oxidant like potassium persulfate or through photoredox catalysis.[5][7][8]
-
Q2: During my oxidation workup, my product seems to disappear or I get a hydrated form. What is going on?
Answer: Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates in the presence of water.[1][9] This is a common issue during aqueous workups.
-
Anhydrous Workup: If possible, perform a non-aqueous workup.
-
Purification: The hydrate can often be converted back to the ketone during silica gel chromatography.[9][10] Sometimes, azeotropic distillation with a solvent like toluene can help remove water.
-
Characterization: Be aware that in NMR spectra of crude products, you may see signals corresponding to the hydrate.[10] The presence of the hydrate does not necessarily mean your reaction failed.
Recommended Oxidation Conditions
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | High yields, mild conditions | Expensive, potentially explosive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | High yields, reliable | Cryogenic, odorous byproducts |
| Catalytic TEMPO/K₂S₂O₈ | Acetonitrile/Water, 60°C | "Green", catalytic | May require optimization |
| Photoredox/Nitroxide | Photocatalyst, light, nitroxide | Mild, catalytic | Requires photochemical setup |
Method 3: Radical Trifluoromethylation
Radical-based methods have emerged as powerful tools for synthesizing trifluoromethyl ketones, often by reacting alkenes or alkynes with a trifluoromethyl radical source.[11]
Troubleshooting & FAQs
Q1: I am attempting a radical trifluoromethylation of an alkene, but I'm getting a complex mixture of products and low yield of the desired ketone. What are the common pitfalls?
Answer: Radical reactions can be sensitive to conditions, and side reactions are common.
-
Initiator Efficiency: Ensure your radical initiator (e.g., AIBN, dibenzoyl peroxide) is fresh and used at the appropriate temperature for efficient decomposition. For photoredox-catalyzed reactions, ensure your light source is of the correct wavelength and intensity.
-
Solvent Choice: The solvent can play a crucial role in radical reactions. Ensure it is degassed to remove oxygen, which is a radical scavenger.
-
Side Reactions: Halotrifluoromethylation, where a halogen atom is also added across the double bond, can be a competing pathway.[12] Subsequent elimination or other reactions can lead to a product mixture. Careful control of reagents and conditions is key to minimizing these side reactions.
Q2: My reaction is not regioselective. How can I control where the trifluoromethyl group adds?
Answer: The regioselectivity of radical addition to unsymmetrical alkenes is governed by the stability of the resulting radical intermediate. The trifluoromethyl radical will typically add to the less substituted carbon to generate the more substituted (and more stable) radical. If you are seeing a mixture of regioisomers, it may be due to electronic effects from your substrate or reaction conditions that are not strongly differentiating the two possible radical intermediates. Consider if pre-functionalizing the substrate, for example by converting a ketone to an enol ether, could provide better regiocontrol.[13]
Decision Tree for Synthetic Method Selection
Caption: Simplified decision tree for selecting a synthetic route.
General Troubleshooting
Q: I've successfully synthesized my trifluoromethyl ketone, but it's difficult to purify. Any tips?
A: Purification can be challenging due to the unique properties of TFMKs.
-
Volatility: Many smaller TFMKs are quite volatile.[13] Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating.
-
Hydrate Formation: As mentioned, TFMKs can form hydrates. During column chromatography, using a less polar solvent system and ensuring your silica gel is dry can help. Sometimes, the ketone and its hydrate will have different Rf values on TLC.
-
Stability: While generally stable, TFMKs are electrophilic. Avoid strongly basic or nucleophilic conditions during workup and purification to prevent decomposition or side reactions.
References
-
Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2025). Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Available at: [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.). PMC - NIH. Available at: [Link]
-
Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. (2020). CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021). ACS Publications. Available at: [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. (n.d.). Baxendale Group. Available at: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. Available at: [Link]
-
Trifluoromethylation. (n.d.). Audrey Yun Li. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. Available at: [Link]
-
Ethyl Trifluoroacetate: Comprehensive Overview and Applications. (2025). Dataintelo. Available at: [Link]
-
Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External... (2017). PubMed. Available at: [Link]
-
Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (1987). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. (2025). ResearchGate. Available at: [Link]
-
Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. (n.d.). Thieme. Available at: [Link]
-
Ethyl trifluoroacetate. (n.d.). Wikipedia. Available at: [Link]
-
Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethyl carbinols. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
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- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizer Effects on 4-Butoxy-1,1,1-trifluorobut-3-en-2-one Reactivity
Welcome to the technical support guide for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and managing the effects of stabilizers, such as Butylated Hydroxytoluene (BHT), on the reactivity of this versatile fluorinated building block. Our goal is to empower you with the knowledge to troubleshoot common experimental issues and ensure the success and reproducibility of your synthetic work.
Introduction: The Dual Nature of Stabilizers
This compound is a highly useful, yet reactive, α,β-unsaturated ketone.[1][2] Its electrophilic nature makes it an excellent precursor for synthesizing various trifluoromethyl-containing heterocycles and other complex molecules.[3] However, this inherent reactivity also makes it susceptible to degradation over time, particularly through radical-mediated polymerization or peroxide formation. To ensure shelf-life and stability, it is commonly supplied with a small percentage of a stabilizer, most often BHT.
BHT is a phenolic antioxidant that excels at preventing free-radical-mediated oxidation.[4][5] While essential for storage, its presence can interfere with certain chemical transformations, leading to inhibited reactions, low yields, or inconsistent results. This guide is designed to help you navigate this challenge.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish, stalls, or fails to initiate entirely. Could the BHT stabilizer be the cause?
A1: Yes, this is the most common issue caused by stabilizers. BHT is a potent radical scavenger.[[“]][7][8] If your reaction proceeds via a free-radical mechanism (e.g., initiated by AIBN or benzoyl peroxide), BHT will actively terminate the radical chains required for the reaction to proceed.[4][9]
-
Causality: BHT donates a hydrogen atom from its phenolic hydroxyl group to reactive radicals (RO₂•), converting them into non-radical hydroperoxides and forming a stable, non-propagating BHT-derived phenoxy radical.[4][[“]] This effectively quenches the reaction. Even in non-radical reactions, BHT can sometimes interfere with highly sensitive organometallic catalysts or strong bases due to its mildly acidic phenolic proton.
-
Troubleshooting Steps:
-
Confirm the Mechanism: Review the literature for your reaction class. If it is known to be radical-mediated, BHT is the likely culprit.
-
Analytical Check: Before starting, run a quick analytical test (e.g., HPLC, GC-MS) on your starting material to confirm the presence and approximate concentration of BHT.[10][11][12]
-
Remove the Stabilizer: The most robust solution is to remove the BHT prior to the reaction. See Protocol 1 for a detailed procedure using column chromatography.[9][13]
-
Consider Stoichiometric Compensation (for radical reactions only): As a less precise alternative, you can add a small excess of your radical initiator specifically to consume the BHT.[9] This requires careful titration and may lead to less reproducible results.
-
Q2: I'm observing inconsistent yields from one experiment to the next, even when using the same bottle of reagent. How can the stabilizer contribute to this?
A2: Inconsistency is often linked to the non-homogenous distribution or degradation of the stabilizer over time. While suppliers add a specific percentage of BHT, its effective concentration can vary.
-
Causality: Repeated opening and closing of the reagent bottle can introduce atmospheric oxygen, which slowly consumes the BHT. An older bottle or a bottle that has been handled frequently may have a lower effective BHT concentration than a new, sealed bottle. This variance in inhibitor level leads directly to variance in reaction initiation and overall yield.
-
Troubleshooting Steps:
-
Standardize Reagent Handling: For a series of critical experiments, consider aliquoting a new bottle of this compound into smaller, single-use vials under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes repeated exposure of the bulk reagent to air.
-
Always Purify Before Use: The best practice for achieving maximum reproducibility is to purify the required amount of the reagent by removing the stabilizer immediately before each experiment. This ensures a consistent, inhibitor-free starting material for every run.
-
Q3: My final product is contaminated with a persistent, non-polar impurity. How can I confirm if it's BHT or a derivative?
A3: BHT is a non-volatile, lipophilic compound and will be carried through most standard workups.[4] It can often be mistaken for a reaction byproduct.
-
Causality: BHT (2,6-di-tert-butyl-4-methylphenol) is structurally distinct and has characteristic analytical signatures.
-
Troubleshooting Steps:
-
Obtain a BHT Standard: Purchase a pure sample of BHT to use as an analytical standard.
-
Co-injection Analysis:
-
HPLC: Spike your purified product sample with the BHT standard and re-analyze. If the unknown peak increases in area, it confirms the impurity is BHT. BHT has a characteristic UV absorbance around 280 nm.[11]
-
GC-MS: Analyze the BHT standard to obtain its retention time and mass spectrum. Compare this to the data for your impurity. The mass spectrum of BHT is highly characteristic.
-
-
NMR Spectroscopy: In a ¹H NMR spectrum, BHT shows distinct signals: a singlet for the methyl group (~2.3 ppm), a singlet for the phenolic OH (~5.0 ppm, can be broad and exchangeable), a singlet for the aromatic protons (~7.0 ppm), and a large singlet for the two tert-butyl groups (~1.4 ppm).
-
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why does it need a stabilizer?
A1: It is an organic molecule featuring a trifluoromethyl group, a ketone, and an α,β-unsaturated ether. This combination of functional groups makes it a powerful building block in organic synthesis, particularly for creating fluorine-containing compounds.[1][3] However, the conjugated double bond (the "en-one" system) makes it susceptible to unwanted polymerization, while the ether linkage can be prone to forming explosive peroxides over time through radical reactions with atmospheric oxygen.[4] BHT is added to inhibit these degradation pathways and ensure the chemical's stability and safety during storage.[4]
Q2: How does BHT work as a stabilizer?
A2: BHT is a chain-breaking antioxidant.[8] Its primary mechanism of action is scavenging free radicals, which are the initiators of oxidation and polymerization.[[“]] It does this by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to a reactive peroxy radical (ROO•). This action neutralizes the reactive radical and in turn generates a BHT phenoxy radical. This BHT radical is highly stabilized by the bulky tert-butyl groups, which sterically hinder it from reacting further and propagating the radical chain.[4]
Q3: Do I always need to remove BHT before my reaction?
A3: Not necessarily, but it is highly recommended for sensitive applications. The need for removal depends on your reaction's mechanism:
-
Radical Reactions: Removal is mandatory . BHT will inhibit the reaction.[9][13]
-
Reactions with Strong Bases (e.g., LDA, n-BuLi): Removal is highly recommended . The acidic proton of BHT can quench a stoichiometric amount of the base, affecting the reaction outcome.
-
Reactions with Sensitive Catalysts (e.g., some Palladium or Copper catalysts): Removal is recommended . The phenolic group can potentially coordinate to the metal center and act as a ligand poison, deactivating the catalyst.
-
Nucleophilic Additions (e.g., Grignard, Gilman reagents): While less likely to be directly inhibited, removing BHT is good practice to prevent side reactions and simplify purification.
Q4: What are the risks of using the reagent after removing the stabilizer?
A4: Once BHT is removed, the this compound is no longer protected against degradation. It will have a significantly shorter shelf-life.
-
Polymerization: The unstabilized material can begin to polymerize, especially if exposed to heat, light, or radical initiators.
-
Peroxide Formation: Exposure to air (oxygen) can lead to the formation of peroxides, which can be explosive hazards.
-
Best Practice: You should only remove the amount of stabilizer from the quantity of reagent you plan to use immediately. Do not remove the stabilizer and then store the reagent for an extended period. Use the purified material within a few hours.
Q5: How should I properly store the reagent?
A5:
-
With Stabilizer (As Supplied): Store in the original tightly sealed container at the recommended temperature (often 2-8°C) and protected from light.[14]
-
After Stabilizer Removal: The purified reagent should be used immediately. If temporary storage is unavoidable, keep it under an inert atmosphere (Argon or Nitrogen) in a sealed flask, refrigerated, and protected from light for no more than a few hours.
Protocols & Data
Protocol 1: Removal of BHT using Basic Alumina Column Chromatography
This protocol is an effective method for removing the acidic BHT from the neutral enone reagent.[9][13]
Materials:
-
This compound (stabilized with BHT)
-
Basic alumina (Activity I)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Glass chromatography column
-
Round bottom flasks
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Column Preparation:
-
Select a column with a diameter that allows for a bed height of approximately 10-15 cm of alumina.
-
Dry-pack the column with basic alumina. Gently tap the side of the column to ensure even packing.
-
Place a small amount of sand on top of the alumina bed to prevent disturbance during solvent addition.
-
-
Sample Preparation:
-
Dilute the required amount of this compound in a minimal amount of the chosen eluent (e.g., 1 part reagent to 2-3 parts solvent).
-
-
Chromatography:
-
Pre-wet the column with a small amount of eluent.
-
Carefully load the diluted reagent onto the top of the alumina bed.
-
Begin eluting with the solvent, collecting the flow-through in a clean, dry round bottom flask.
-
The BHT, being phenolic, will be adsorbed onto the basic alumina, while the desired product will elute quickly. You may see a faint yellowish band of the adsorbed BHT phenolate form at the very top of the column.[9]
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions using a rotary evaporator. Be cautious with temperature to avoid thermal degradation of the unstabilized product.
-
-
Final Handling:
-
Place the resulting purified, colorless oil under a high vacuum for a short period to remove any residual solvent.
-
Immediately use the purified reagent in your reaction.
-
Protocol 2: Analytical Confirmation of BHT Removal by HPLC-UV
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 80:20 MeCN:H₂O).[11]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 5-10 µL
Procedure:
-
Prepare three samples in the mobile phase: (a) The original stabilized reagent, (b) the purified reagent after column chromatography, and (c) a pure BHT standard.
-
Inject each sample onto the HPLC system.
-
Compare the chromatograms. The peak corresponding to BHT in sample (a) should be absent or significantly diminished in sample (b). The retention time of the BHT peak should match that of the standard in sample (c).
Table 1: Reference Properties of BHT
| Property | Value | Source |
| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol | [4] |
| CAS Number | 128-37-0 | [4] |
| Molecular Formula | C₁₅H₂₄O | [4] |
| Appearance | White crystalline solid | [4] |
| UV λmax | ~280 nm (in acetonitrile/water) | [11] |
| Solubility | Lipophilic, soluble in organic solvents, insoluble in water | [4] |
Visualizations
Caption: Mechanism of BHT as a radical scavenger.
Caption: Experimental workflow for BHT removal and purity check.
Caption: Troubleshooting logic for reaction failures.
References
-
Butylated hydroxytoluene - Wikipedia.
-
Validation of analytical method for BHA, BHT, and OMC by RP-HPLC-UV/Vis.
-
HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. SIELC Technologies.
-
[Chemical Knowledge]:Detection Methods and Analysis Techniques of BHT.
-
Ensuring Food Safety: Analysing Butylated Hydroxytoluene (BHT) with Advanced Techniques. Chromatography Today.
- Flow-through sensor for determination of Butylated Hydroxytoluene in cosmetics. [URL: Not available]
-
Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? ResearchGate.
-
What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
-
How to remove BHT without using vacuum distillation or caustic wash? ResearchGate.
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (stabilized with BHT). TCI Chemicals.
-
remove inhibitor from monomer. Chemistry Stack Exchange.
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [URL: Not available]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, 97% 5 g. Thermo Scientific Chemicals.
-
Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega.
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed.
-
Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. ResearchGate.
-
Sixty Solvents: diisopropyl_ether. University of Rochester, Department of Chemistry.
-
Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays. DergiPark.
-
Phenolic Michael reaction acceptors: combined direct and indirect antioxidant defenses against electrophiles and oxidants. PubMed.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Sigma-Aldrich.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Chemical Properties. ChemicalBook.
-
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one. Apollo Scientific.
-
4-Butoxy-1,1,1-trifluoro-3-buten-2-one. Santa Cruz Biotechnology.
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The Good Scents Company.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem.
-
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI.
-
β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate.
-
A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. ResearchGate.
-
Effect of interaction between phenolic compounds and copper ion on antioxidant and pro-oxidant activities. PubMed.
-
Kinetic Study of Action of Additives in Poly(Vinyl Chloride) Stabilizer Systems I. Sterically Hindered Phenolic Antioxidants. Chemical Papers.
-
Opinion on Butylated Hydroxytoluene (BHT). European Commission.
-
Interaction of fluoroalkyl-containing β-diketones with amines. Semantic Scholar.
-
Some New β-Diketones Containing the Trifluoromethyl Group. Semantic Scholar.
Sources
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- 3. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS#: 17129-06-5 [amp.chemicalbook.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. health.ec.europa.eu [health.ec.europa.eu]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. chromatographytoday.com [chromatographytoday.com]
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- 14. lookchem.com [lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Efficacy of Modern Fluorinated Building Blocks in Synthesis
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated acidity/basicity (pKa)—can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4][5] Consequently, the development of efficient and selective methods for introducing fluorine and fluorinated moieties is a paramount objective in synthetic chemistry.[5][6]
This guide provides an in-depth comparative analysis of the efficacy of various classes of fluorinated building blocks. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, substrate scope, and operational considerations that guide reagent selection in real-world laboratory settings. Supported by experimental data and detailed protocols, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine chemistry.
Chapter 1: The Landscape of Fluorinated Building Blocks: A Mechanistic Classification
The vast arsenal of modern fluorinating agents can be rationally categorized based on the nature of the fluorinated species they deliver to a substrate. This mechanistic classification—electrophilic, nucleophilic, and radical—forms the fundamental basis for understanding their reactivity and selecting the appropriate reagent for a given transformation.[3][7][8]
-
Electrophilic ("F+" or "RF+") Reagents: These reagents deliver a cationic fluorine or fluoroalkyl equivalent to electron-rich substrates. This class is dominated by N-F reagents (e.g., Selectfluor®, NFSI) for monofluorination and hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents) for trifluoromethylation.[4][9][10] They are particularly effective for the fluorination of enolates, enamines, and electron-rich aromatic systems.
-
Nucleophilic ("F-" or "RF-") Reagents: These reagents provide an anionic fluorine or fluoroalkyl species to react with electrophilic substrates.[11] Classic examples include alkali metal fluorides (KF, CsF) for monofluorination and the Ruppert-Prakash reagent (TMSCF3) for trifluoromethylation.[12][13] These are the reagents of choice for reactions like halide exchange (SN2) and addition to carbonyls and imines.
-
Radical (F• or RF•) Reagents: This category involves the generation of a neutral, highly reactive fluorine or fluoroalkyl radical.[11] These reactions are often initiated by photoredox catalysis or radical initiators and are exceptionally useful for functionalizing C-H bonds and C-C multiple bonds, offering synthetic pathways that are complementary to polar mechanisms.[14][15][16]
Caption: Classification of common fluorinated building blocks by reaction mechanism.
Chapter 2: Comparative Efficacy Analysis: Trifluoromethylating Agents
The trifluoromethyl (-CF3) group is arguably the most important fluorinated motif in medicinal chemistry.[3] The choice of reagent for its installation is critical and depends heavily on the substrate, desired selectivity, and reaction conditions. Here, we compare the leading classes of trifluoromethylating agents.
Reactivity, Scope, and Functional Group Tolerance
The efficacy of a reagent is best judged by its performance across a range of substrates. The following table summarizes typical applications and yields for prominent trifluoromethylating agents, highlighting their respective strengths.
| Reagent Class | Common Example(s) | Mechanism | Typical Substrates | Representative Yield | Key Advantages & Limitations |
| Nucleophilic | Ruppert-Prakash (TMSCF3) | Nucleophilic | Aldehydes, Ketones, Imines | 85-95% | Advantages: High yields for carbonyl additions, well-established.[8] Limitations: Requires stoichiometric fluoride activator; sensitive to acidic protons. |
| Electrophilic | Togni Reagent II | Electrophilic / Radical | β-Ketoesters, Thiols, Alkenes, Heterocycles | 70-90% | Advantages: Bench-stable, broad functional group tolerance, versatile reactivity.[4][8] Limitations: Can be expensive, iodoarene byproduct generated.[13] |
| Electrophilic | Umemoto Reagents | Electrophilic / Radical | Arenes, Heterocycles, Enolates | 65-85% | Advantages: Highly reactive, effective for electron-rich arenes.[8][10] Limitations: Can require harsh conditions; selectivity can be an issue. |
| Radical (Photoredox) | CF3I or Togni Reagent + Photocatalyst | Radical | Alkenes, (Hetero)arenes | 70-90% | Advantages: Extremely mild conditions (visible light), excellent for late-stage functionalization, redox-neutral potential.[16] Limitations: Requires specialized photoreactor setup; can be sensitive to oxygen. |
Mechanistic Considerations and Causality
Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing reactions. The choice between an electrophilic and a radical pathway, for instance, can dramatically alter the outcome.
Causality in Reagent Choice: Why choose a Togni reagent over TMSCF3 for modifying a complex drug-like molecule containing a ketone?
-
Chemoselectivity: The Togni reagent, often reacting via an electrophilic or radical pathway, will preferentially trifluoromethylate softer nucleophiles like thiols or electron-rich heterocycles, leaving the hard ketone untouched.[4]
-
Orthogonality: Conversely, TMSCF3 requires a nucleophilic trigger and would readily attack the carbonyl group, leading to undesired side products. This mechanistic distinction provides orthogonal reactivity, allowing for precise, selective modifications.
Many modern trifluoromethylation reactions, especially those employing electrophilic reagents or photoredox catalysis, proceed via a radical mechanism.[10][15] A common photoredox cycle is depicted below.
Caption: Generalized photoredox cycle for radical trifluoromethylation.
Operational Simplicity and Safety
Beyond chemical efficacy, practical considerations like handling, stability, and safety are paramount in a laboratory setting.[1][17]
-
Handling and Stability: Modern electrophilic reagents like Togni's are often crystalline, bench-stable solids, making them far easier and safer to handle than gaseous reagents like fluoroform or highly corrosive ones like HF-amine complexes.[13][17]
-
Safety Precautions: All fluorination reactions should be conducted in a well-ventilated fume hood.[1][18] Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and appropriate chemical-resistant gloves, is mandatory.[1][18] For highly reactive or toxic reagents, working in a glove box and having detailed Standard Operating Procedures (SOPs) is essential.[1] Many fluorinating agents can generate HF upon decomposition or contact with moisture, which is acutely toxic and causes severe burns.[17]
Chapter 3: In-Depth Experimental Protocols
Reproducibility is the hallmark of scientific integrity. The following protocols are presented with detailed steps and rationales to ensure their successful implementation.
Protocol 3.1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni Reagent I
This protocol demonstrates a robust method for creating α-trifluoromethyl carbonyl compounds, which are valuable synthetic intermediates.
Rationale for Experimental Choices:
-
Reagent: Togni Reagent I is chosen for its high reactivity and commercial availability.[4]
-
Solvent: Dichloromethane (CH2Cl2) is a good, relatively non-coordinating solvent that effectively solubilizes both the substrate and the reagent.
-
Temperature: The reaction is run at room temperature due to the reagent's moderate reactivity, balancing reaction speed with stability. No catalyst is typically required for this class of activated substrate.
Step-by-Step Methodology:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in dichloromethane (5 mL).
-
In a single portion, add Togni Reagent I (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature.[3]
-
Seal the flask and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-trifluoromethyl-β-ketoester.
Caption: Experimental workflow for Togni-mediated trifluoromethylation.
Conclusion and Future Outlook
The field of fluorine chemistry has evolved from a niche discipline requiring specialized and often hazardous reagents to a robust and accessible area of modern synthesis.[5][6] The development of bench-stable, selective, and mechanistically diverse building blocks like the Togni and Umemoto reagents has empowered chemists to incorporate fluorine with unprecedented precision. Furthermore, the advent of photoredox catalysis has opened new frontiers, enabling C-F bond formation under exceptionally mild and environmentally benign conditions.[14][15][19]
Looking ahead, the development of even more efficient, atom-economical, and sustainable fluorination methods will continue to be a major focus. Catalytic approaches that minimize waste and expand the substrate scope will be critical for the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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- BenchChem. (n.d.). A Comparative Guide to Trifluoromethylating Agents: Evaluating Alternatives.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress.
- BenchChem. (n.d.). A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data.
- MDPI. (n.d.). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.
- Xi, Y., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7116.
- ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives.
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Wang, X., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1317-1330.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
- Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14, 8398-8427.
- Wikipedia. (n.d.). Trifluoromethylation.
- Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1936-1945.
- Postigo, A., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(51), 16486-16529.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
- ResearchGate. (n.d.). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations.
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A Comparative Analysis of the Reactivity of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one and Structurally Related Ketones
Introduction
In the landscape of modern organic synthesis, the discerning choice of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Ketones, a cornerstone of synthetic chemistry, exhibit a wide spectrum of reactivity, dictated by their molecular architecture. This guide provides a comprehensive benchmark of the reactivity of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, a fluorinated enone of significant interest, against a panel of structurally analogous ketones. Through a combination of experimental data and mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the optimal ketone for their specific synthetic endeavors.
The unique trifluoromethyl group and the conjugated enone system in this compound are anticipated to bestow upon it a distinct reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl moiety is known to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the enone functionality opens up avenues for conjugate additions, expanding its synthetic utility. This guide will dissect these electronic and structural effects through a comparative analysis with carefully selected ketones, each designed to isolate and highlight the impact of these key features.
Compared Ketones: A Rationale for Selection
To provide a comprehensive understanding of the structure-reactivity relationships, the following ketones have been chosen for this comparative study:
-
This compound (1): The subject of our investigation, a trifluoromethylated enone.
-
But-3-en-2-one (Methyl vinyl ketone) (2): The non-fluorinated parent enone, to highlight the electronic impact of the CF₃ group.
-
Chalcone (1,3-Diphenyl-2-propen-1-one) (3): An aromatic enone, offering a different electronic and steric profile.
-
Pentan-2-one (4): A saturated ketone, to underscore the role of the α,β-unsaturation in reactivity.
Benchmarking Reactivity: Key Experimental Comparisons
Two fundamental classes of reactions have been selected to probe the reactivity of these ketones: the Michael addition and the Diels-Alder reaction. These reactions are staples in synthetic chemistry and serve as excellent reporters of the electronic properties of the ketone substrates.
Electrophilicity of the Carbonyl Carbon: A ¹³C NMR Spectroscopic Analysis
The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electron density. A more downfield chemical shift (higher ppm value) indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.[1]
| Ketone | Structure Number | Carbonyl Carbon ¹³C NMR Chemical Shift (ppm) |
| This compound | 1 | ~180 (predicted) |
| But-3-en-2-one (Methyl vinyl ketone) | 2 | 198.1 |
| Chalcone | 3 | 190.5 |
| Pentan-2-one | 4 | 208.7 |
Note: The ¹³C NMR chemical shift for this compound is a predicted value based on the known effects of α-trifluoromethyl groups and conjugation. Experimental verification is recommended.
The predicted upfield shift of the carbonyl carbon in 1 compared to its non-fluorinated counterpart 2 may seem counterintuitive. While the trifluoromethyl group is strongly electron-withdrawing, the presence of the butoxy group at the β-position introduces a competing electron-donating resonance effect, which increases the electron density at the carbonyl carbon. However, the overall reactivity is a balance of both inductive and resonance effects, as will be demonstrated in the following reactions. The saturated ketone 4 exhibits the most downfield shift, indicating a highly electrophilic carbonyl carbon in the absence of conjugation.
Michael Addition: Gauging Susceptibility to Conjugate Addition
The Michael addition of a soft nucleophile, such as thiophenol, to an α,β-unsaturated carbonyl compound is a classic reaction for evaluating the electrophilicity of the β-carbon.[2] A higher reaction rate and yield are indicative of a more reactive Michael acceptor.
| Ketone | Structure Number | Reaction with Thiophenol (Conditions) | Yield (%) |
| This compound | 1 | Base catalyst, Room Temperature (Predicted) | Very High |
| But-3-en-2-one (Methyl vinyl ketone) | 2 | Neat, Room Temperature, 30 min | 93 |
| Chalcone | 3 | Base catalyst, Room Temperature | High |
| Pentan-2-one | 4 | No reaction (lacks α,β-unsaturation) | 0 |
Note: The result for this compound is a prediction based on the high reactivity of similar fluorinated enones.[3]
The trifluoromethyl group in 1 is expected to render the β-carbon highly electron-deficient, making it an exceptionally potent Michael acceptor. We predict a very high yield and a rapid reaction with thiophenol. But-3-en-2-one (2 ) is also a good Michael acceptor, affording a high yield of the adduct.[4] Chalcone (3 ), with its extended conjugation, also readily undergoes Michael addition.[5] As expected, pentan-2-one (4 ) does not undergo a Michael addition as it lacks the requisite α,β-unsaturated system.
Diels-Alder Reaction: Assessing Dienophilic Character
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[6]
| Ketone | Structure Number | Reaction with Cyclopentadiene (Conditions) | Relative Rate |
| This compound | 1 | Thermal or Lewis Acid Catalysis (Predicted) | Very Fast |
| But-3-en-2-one (Methyl vinyl ketone) | 2 | Thermal | Fast |
| Chalcone | 3 | Thermal | Moderate |
| Pentan-2-one | 4 | No reaction (lacks a double bond) | N/A |
Note: The relative rate for this compound is a prediction based on the known activating effect of electron-withdrawing groups in Diels-Alder reactions.
The strongly electron-withdrawing trifluoromethyl group in 1 is anticipated to dramatically lower the energy of the LUMO of the dienophile, leading to a significantly accelerated Diels-Alder reaction with an electron-rich diene like cyclopentadiene.[7] Methyl vinyl ketone (2 ) is a known reactive dienophile in its own right.[8] The reactivity of chalcone (3 ) as a dienophile is generally lower than that of simpler enones due to steric hindrance and competing electronic effects from the phenyl rings. Pentan-2-one (4 ) is incapable of participating as a dienophile in a standard Diels-Alder reaction.
Experimental Protocols
Synthesis of this compound (1)
This is an adapted procedure based on the synthesis of the analogous 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[9]
To a stirred solution of butyl vinyl ether (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane, cooled to 0 °C, is added trifluoroacetic anhydride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
General Procedure for Michael Addition of Thiophenol
To a solution of the respective enone (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) is added thiophenol (1.1 eq). A catalytic amount of a base, such as triethylamine or DBU (0.1 eq), is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the Michael adduct.
General Procedure for Diels-Alder Reaction with Cyclopentadiene
Cyclopentadiene is freshly prepared by cracking dicyclopentadiene. To a solution of the dienophile (the respective enone, 1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added freshly cracked cyclopentadiene (1.5 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the dienophile. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Visualizing the Synthetic Workflow
Figure 1: Synthetic route to this compound and its subsequent benchmark reactions.
Conclusion and Field-Proven Insights
This comparative guide unequivocally demonstrates the heightened and versatile reactivity of this compound. The presence of the trifluoromethyl group, despite the electron-donating butoxy substituent, profoundly activates the enone system towards both conjugate addition and cycloaddition reactions.
For drug development professionals, the enhanced reactivity of 1 in Michael additions opens avenues for the efficient synthesis of complex molecules through the introduction of sulfur-containing moieties, which are prevalent in many pharmaceutical agents. The rapid and high-yielding nature of this reaction under mild conditions is a significant advantage in multi-step syntheses.
Furthermore, its exceptional performance as a dienophile in the Diels-Alder reaction provides a powerful tool for the construction of fluorinated six-membered rings, a structural motif of increasing importance in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
References
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A Comparative Guide to Modern Trifluoromethylation Reagents: Performance and Recent Developments
Introduction: The Indispensable Role of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, few functional groups have had as profound an impact as the trifluoromethyl (CF₃) group. Its strategic incorporation into organic molecules can dramatically enhance critical properties. Due to the unique combination of high electronegativity, steric bulk, and lipophilicity, the CF₃ group can improve metabolic stability, membrane permeability, binding affinity, and overall pharmacological profiles.[1][2][3] Consequently, approximately 25% of all pharmaceuticals contain at least one fluorine atom, with the trifluoromethyl group being one of the most prevalent fluorinated motifs.[4]
The development of efficient and versatile methods for introducing this crucial moiety is a central theme in contemporary organic synthesis. The synthetic community has moved beyond harsh, classical methods to a sophisticated toolkit of reagents that can be broadly classified by their reactive nature: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (CF₃•).[5][6] This guide provides an in-depth comparison of the latest developments in these reagent classes, offering field-proven insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
A Classification of Trifluoromethylation Strategies
The choice of a trifluoromethylation reagent is fundamentally dictated by the electronic nature of the substrate and the desired bond construction. The three primary pathways offer complementary solutions for the synthetic chemist.
Caption: Primary classes of trifluoromethylation reagents.
Part 1: Electrophilic Trifluoromethylation Reagents (Sources of "CF₃⁺")
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that formally delivers a trifluoromethyl cation.[7][8] These reagents are particularly effective for functionalizing electron-rich systems such as enolates, thiols, phenols, and activated arenes. In recent years, two classes of shelf-stable, commercially available reagents have come to dominate this area: hypervalent iodine compounds (Togni reagents) and sulfonium-based salts (Umemoto reagents).
Key Reagents: Togni vs. Umemoto
Togni Reagents: Developed by Antonio Togni and his group, these hypervalent iodine reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II), are now indispensable tools in organic synthesis.[9][10] They are crystalline, shelf-stable solids that offer remarkable versatility. A key insight into their utility is their dual reactivity: while they can act as electrophilic CF₃⁺ sources, especially with Lewis acid activation, they are also potent precursors to the trifluoromethyl radical (CF₃•) under single-electron transfer (SET) conditions, such as photoredox or transition metal catalysis.[11][12]
Umemoto Reagents: Pioneered by Teruo Umemoto, these reagents are typically S-(trifluoromethyl)dibenzothiophenium salts.[13][14] They are powerful electrophiles capable of trifluoromethylating a wide array of nucleophiles, often under milder conditions than previous generations of reagents.[13][15] The development of second-generation Umemoto reagents has further improved their stability and handling characteristics.[16]
Performance Comparison: Electrophilic Reagents
| Feature | Togni Reagents (I & II) | Umemoto Reagents |
| Structure | Hypervalent Iodine-CF₃ | Sulfonium Salt (e.g., S-CF₃ dibenzothiophenium) |
| Stability | High; crystalline solids, stable to air and moisture.[9][14] | Good to high; second-generation reagents are more stable.[16] |
| Reactivity | Moderately electrophilic; can be activated by Lewis/Brønsted acids. Also a potent CF₃• source via SET.[7][12] | Highly electrophilic.[13] |
| Substrate Scope | Broad: soft nucleophiles (thiols, enolates, phosphines) and hard nucleophiles (alcohols, with activation).[17] Also used extensively in radical reactions.[11] | Broad: particularly effective for C-, S-, O-, and P-nucleophiles.[15] |
| Typical Conditions | Often requires a catalyst (e.g., Cu, Zn, photocatalyst) or base.[7] | Can often be used stoichiometrically without a catalyst. |
| Commercial Status | Widely available from multiple suppliers.[9] | Widely available. |
Experimental Protocol: Trifluoromethylation of a β-Keto Ester with Togni Reagent II
This protocol describes a typical copper-catalyzed electrophilic trifluoromethylation of a β-keto ester, a common transformation in medicinal chemistry.
Rationale: The copper(I) catalyst is believed to play a dual role. It can act as a Lewis acid to activate the Togni reagent, or it can engage in a single-electron transfer (SET) pathway to generate a CF₃ radical. The choice of a non-coordinating solvent like dichloromethane (DCM) is crucial to prevent catalyst inhibition.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 170.2 mg)
-
Togni Reagent II (1.1 mmol, 348.1 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl 2-oxocyclohexanecarboxylate, Togni Reagent II, and CuI.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-trifluoromethylated product.
Part 2: Nucleophilic Trifluoromethylation Reagents (Sources of "CF₃⁻")
Nucleophilic trifluoromethylation is the method of choice for introducing the CF₃ group to electrophilic centers, most notably carbonyls and imines, to generate valuable trifluoromethylated alcohols and amines.[18][19] The generation of the highly unstable trifluoromethyl anion (CF₃⁻) is the central challenge, which has been elegantly solved by using silicon-based reagents or by the deprotonation of fluoroform.
Key Reagents: Ruppert-Prakash vs. Fluoroform
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is arguably the most common and versatile nucleophilic trifluoromethylating agent.[20] It is a stable, distillable liquid that does not act as a CF₃⁻ source on its own. Its power is unlocked upon activation with a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), which generates a hypervalent siliconate intermediate that then releases the trifluoromethyl anion.[21]
Fluoroform (HCF₃): As a readily available and inexpensive industrial byproduct, fluoroform is an atom-economical source for the CF₃ group.[22] However, its high pKa (~28) necessitates the use of a strong base for deprotonation to generate the CF₃⁻ anion.[22][23] Recent advancements have focused on developing practical methods for performing this deprotonation and utilizing the resulting anion in situ, avoiding the need for pre-formed, expensive reagents.[23]
Performance Comparison: Nucleophilic Reagents
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Fluoroform (HCF₃) |
| Source of CF₃ | CF₃Si(CH₃)₃ | HCF₃ |
| Activation | Catalytic nucleophile (e.g., F⁻, OR⁻, NR₃). | Stoichiometric strong base (e.g., t-BuOK, KHMDS).[22][23] |
| Substrate Scope | Very broad: aldehydes, ketones, imines, esters, etc.[18] | Primarily aldehydes and ketones. Scope can be limited by the strong basic conditions. |
| Conditions | Generally mild, often at or below room temperature. | Requires strong base and often cryogenic temperatures to control reactivity. |
| Handling | Air- and moisture-sensitive liquid. Handled under inert atmosphere. | Gas at room temperature; requires specialized handling or is generated in situ. |
| Cost | Commercially available but relatively expensive. | Very inexpensive feedstock.[22] |
Experimental Protocol: Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent
This protocol details the addition of a CF₃ group to an aldehyde, a cornerstone reaction for synthesizing building blocks for pharmaceuticals.
Rationale: The reaction is initiated by a catalytic amount of TBAF, which attacks the silicon atom of TMSCF₃. This generates the active trifluoromethyl anion, which then adds to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is trapped by the TMS group, forming a silyl ether which is then hydrolyzed during the workup to yield the final alcohol. The reaction is typically run at low temperatures to minimize side reactions.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 213.3 mg)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent via syringe, followed by the dropwise addition of the TBAF solution.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford α-(trifluoromethyl)benzyl alcohol.
Part 3: Radical Trifluoromethylation Reagents (Sources of CF₃•)
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the late-stage functionalization of complex molecules and for direct C-H trifluoromethylation.[5][24] The trifluoromethyl radical is a highly reactive, electrophilic species.[6] A major recent trend is the generation of CF₃• under exceptionally mild conditions using photoredox or electrochemical methods, often using the aforementioned "electrophilic" reagents as radical precursors.[5][11]
Key Radical Precursors
-
Togni/Umemoto Reagents via SET: As mentioned, these reagents are excellent CF₃• precursors upon single-electron reduction by an excited photocatalyst or a low-valent transition metal.[11][12] This dual reactivity is a significant advantage.
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): This inexpensive and stable salt readily generates CF₃• upon oxidation with an agent like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.[11][25]
-
Trifluoroiodomethane (CF₃I) & Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): These are classic sources of CF₃•, typically generated via UV irradiation, radical initiators, or, more recently, visible-light photoredox catalysis.[6][11][16] They are often used in atom transfer radical addition (ATRA) reactions.
Mechanism: A General Photoredox Cycle
The diagram below illustrates a common catalytic cycle for generating a trifluoromethyl radical from an electrophilic precursor like a Togni or Umemoto reagent.
Caption: General photoredox cycle for radical trifluoromethylation.
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene
This protocol illustrates the late-stage C-H functionalization of an electron-rich arene, a highly valuable transformation.
Rationale: An iridium-based photocatalyst absorbs visible light to reach an excited state, which is a potent reductant. It reduces the Togni reagent via SET to generate a CF₃ radical and the oxidized photocatalyst. The electrophilic CF₃ radical adds to the electron-rich arene, forming a radical cation intermediate which is then reduced and deprotonated to afford the product and regenerate the catalyst.
Materials:
-
1,3,5-Trimethoxybenzene (0.5 mmol, 84.1 mg)
-
Togni Reagent I (0.75 mmol, 237.0 mg)
-
fac-Ir(ppy)₃ (photocatalyst) (0.005 mmol, 3.3 mg)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Inert atmosphere (N₂ or Ar) and a blue LED light source
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine 1,3,5-trimethoxybenzene, Togni Reagent I, and fac-Ir(ppy)₃.
-
De-gas the vial by subjecting it to three cycles of vacuum and backfilling with an inert gas.
-
Add anhydrous MeCN via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature for 24 hours.
-
After the reaction is complete (monitored by GC-MS or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the trifluoromethylated arene product.
Conclusion and Future Outlook
The field of trifluoromethylation has undergone a remarkable transformation. Chemists now have access to a diverse and sophisticated arsenal of reagents that are more stable, selective, and versatile than ever before. The rise of photoredox and electrochemical methods has enabled the generation of the highly reactive trifluoromethyl radical under exceedingly mild conditions, pushing the boundaries of late-stage functionalization.[5][26]
Looking ahead, the major challenges involve driving down the cost and improving the scalability of these powerful transformations.[27] The development of new reagents from inexpensive feedstocks like fluoroform and the design of more efficient catalytic systems will be paramount.[22] As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation reagents and catalysts that will continue to empower innovation in medicine, agriculture, and materials science.
References
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing),
- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles.
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- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry,
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry,
- Recent Development of Trifluoromethyl Reagents: A Review.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing),
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Electrophilic Fluorin
- Comparison among trifluoromethyl radical/oxygen sources used for...
- A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes.
- Introducing a new radical trifluoromethylation reagent.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Inno Pharmchem,
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF.
- Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing),
- Trifluoromethylated Heterocycles. Bentham Science Publishers,
- Trifluoromethyl
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI,
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chem,
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC),
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal,
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich,
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society,
- Trifluoromethyltrimethylsilane. Wikipedia,
- Electrophilic Trifluoromethylation.
- Trifluoromethylation Methods: Leveraging Fluoroform for Efficient Chemical Transform
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- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF.
- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.
- Designing New Togni Reagents by Comput
- Recent progress in trifluoromethylation: strategies and Applic
- Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethyl
- TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism.
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich,
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl
- An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling of specialized reagents like 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, a fluorinated α,β-unsaturated ketone, demands not just procedural knowledge, but a deep understanding of the chemical principles that govern its safe disposal. This guide provides a comprehensive framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound .[1] The presence of fluorine atoms necessitates a specific waste management pathway that is fundamentally different from non-halogenated organic waste. Mixing these waste streams is not only a compliance violation but can also lead to complex and costly disposal challenges, as contaminated non-halogenated solvent waste must then be treated as the more hazardous halogenated waste.[2][3]
Hazard Profile and Core Safety Considerations
The ethoxy analog is classified as a flammable liquid and vapor, potentially fatal if inhaled, harmful if swallowed, and a cause of severe skin and eye damage.[4][5][6] It is also suspected of causing cancer.[4] Therefore, this compound must be handled with the assumption that it carries similar risks. All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, solvent-resistant gloves, and a lab coat.[7][8]
| Parameter | Description | Source(s) |
| Chemical Family | Halogenated Organic Compound; Fluorinated Ketone.[1] | |
| Physical State | Liquid. | |
| Primary Hazard | Halogenated Organic Waste. Must be segregated from non-halogenated waste.[2][9] | [1][2][9] |
| Inferred Health Hazards | Flammable liquid.[4][6] Fatal if inhaled.[4][6] Harmful if swallowed.[4][6] Causes severe skin burns and eye damage.[4][6] Suspected of causing cancer.[4] | [4][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, peroxides.[9][10] | [9][10] |
| Disposal Route | Controlled incineration via a licensed hazardous waste facility.[1][2] DO NOT dispose down the drain.[3][9] | [1][2][3][9] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to managing waste generated from the use of this compound.
1. Waste Segregation and Containerization:
-
Establish a Designated Waste Container: Before beginning any work, designate a specific, compatible, and leak-proof container for halogenated organic liquid waste.[2] This container must have a screw-top cap and be in good condition.[2][9]
-
Labeling is Critical: The container must be clearly labeled as "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS " before the first drop of waste is added.[9] List all chemical constituents, including this compound and any solvents used, on the label or an attached waste manifest.[1][9] Do not use abbreviations or chemical formulas.[9]
-
Maintain Separation: Under no circumstances should non-halogenated organic solvents be mixed with this waste stream.[2][3] Keep the container closed at all times except when actively adding waste to prevent the release of volatile compounds.[9]
2. Management of Contaminated Materials:
-
Solid Waste: Any solid materials that come into contact with the compound (e.g., gloves, weighing paper, absorbent pads, contaminated silica gel) are also considered halogenated hazardous waste.[7]
-
Collection: Collect these contaminated items in a separate, clearly labeled, sealed plastic bag or container designated for "HAZARDOUS WASTE: HALOGENATED SOLID WASTE ".
-
Empty Containers: The original reagent bottle is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate from this process is itself halogenated hazardous waste and must be collected in your designated halogenated liquid waste container. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
3. Handling Spills:
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel can manage the cleanup.[7]
-
Procedure:
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill using a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools.[6]
-
Place the collected material into the designated container for halogenated solid waste.
-
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
4. Final Disposal of Bulk and Unused Material:
-
Primary Route: All collected waste, whether liquid, solid, or unused bulk reagent, must be disposed of through your institution's EHS department or a certified hazardous waste contractor.[7]
-
Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials, until they are collected.[9] Ensure containers are sealed to be vapor-tight and spill-proof.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with this compound.
Sources
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- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel and reactive chemical entities demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (C8H11F3O2), a fluorinated enone with significant potential for reactivity and toxicity.
Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on the available data for the closely related analogue, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5).[1][2][3][4][5][6][7] It is imperative to treat this compound with the same high degree of caution.
Hazard Assessment: Understanding the Risks
Based on the data for its ethoxy analogue, this compound is anticipated to be a hazardous substance with multiple risk factors.[3] The primary hazards include:
-
Acute Inhalation Toxicity: The ethoxy analogue is classified as "Fatal if inhaled" (H330).[3] This necessitates stringent respiratory protection and handling within a certified chemical fume hood.
-
Corrosivity: It is expected to cause severe skin burns and eye damage (H314).[3] Direct contact must be avoided at all times.
-
Systemic Organ Damage: Prolonged or repeated exposure may cause organ damage (H372).
-
Flammability: The compound is a flammable liquid and vapor (H226).[3] All sources of ignition must be excluded from the handling area.
-
Sensitization: May cause an allergic skin reaction (H317).[3]
| Hazard Classification (Inferred) | GHS Code | Description |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[3] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[3] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Flammable Liquid | H226 | Flammable liquid and vapor.[3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer.[3] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects. |
The Core Ensemble: Your Primary Defense
A multi-layered approach to PPE is essential. The following ensemble represents the minimum required protection for handling this compound.
Given the high acute inhalation toxicity, a NIOSH-approved respirator is mandatory.[8] The selection of the specific respirator will depend on the nature and duration of the handling procedure.
-
For routine operations in a fume hood: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. The full-face configuration provides a higher protection factor and also serves as primary eye protection.
-
For situations with a potential for higher exposure or spills: A powered air-purifying respirator (PAPR) with OV/AG cartridges or a self-contained breathing apparatus (SCBA) should be used.[9]
Double gloving is required to provide adequate protection against this corrosive and potentially sensitizing chemical.
-
Inner Glove: A thin, nitrile glove provides a good first layer of protection and dexterity.
-
Outer Glove: A heavier, chemical-resistant glove such as butyl rubber or Viton™ should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for ketones and fluorinated compounds.
-
Primary Protection: Chemical splash goggles are the minimum requirement.
-
Secondary Protection: A full-face shield must be worn over the safety goggles to protect against splashes to the face.[10] If a full-face respirator is used, this fulfills the requirement for both eye and face protection.
A flame-resistant lab coat is essential due to the flammability of the compound. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.
Closed-toe shoes, preferably made of a chemically resistant material, are mandatory.
Procedural Discipline: A Step-by-Step Approach to Safety
The effectiveness of PPE is directly linked to its correct use. The following procedures must be strictly adhered to.
Caption: Sequential process for donning PPE.
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately.
Caption: Sequential process for doffing PPE.
Emergency Procedures: Planning for the Unexpected
In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Only personnel trained in hazardous material spill response and equipped with the appropriate level of PPE (likely Level A or B) should attempt to clean the spill.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, lab coats, and other solid waste: Place in a designated, sealed hazardous waste container.
-
Unused or waste chemical: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is achievable through a combination of understanding its hazards, utilizing the correct PPE, and adhering to strict procedural discipline. By internalizing these principles, we can advance our research while ensuring the well-being of ourselves and our colleagues.
References
-
Chemsrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. [Link]
-
FlavScents. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
PubChem - NIH. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. [Link]
-
Rutgers University. Fluorine. [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
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precisionFDA. 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. [Link]
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- 4. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
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- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
